4-(4-Fluorophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJJEUAWXLNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353174 | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-94-9 | |
| Record name | 4-(4-Fluorophenyl)thiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Fluorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and extensive characterization data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Detailed experimental methodologies are provided, and key processes are visualized using logical diagrams to facilitate understanding and reproducibility in a research setting.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This compound, in particular, serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This guide offers a detailed protocol for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic addition of hydrazine hydrate to 4-fluorophenyl isothiocyanate. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and proceeds readily at room temperature to yield the desired product.
Experimental Protocol
Materials:
-
4-Fluorophenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
To this stirred solution, add hydrazine hydrate (1.0-1.1 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product typically precipitates out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from hot ethanol to yield colorless crystals of this compound.
-
Dry the purified crystals in a vacuum oven.
Synthesis Workflow Diagram
Crystal Structure Analysis of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-(4-Fluorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry due to the established biological activities of the thiosemicarbazide scaffold. This document details the experimental protocols for its synthesis and crystallographic determination, presents key structural data, and discusses the molecular geometry and intermolecular interactions.
Introduction
Thiosemicarbazide derivatives are a well-studied class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's physicochemical properties and biological efficacy. A thorough understanding of the three-dimensional structure of this compound is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide is based on the crystallographic data reported by Osman et al. in 2020.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate.[2]
Procedure: A solution of 4-fluorophenyl isothiocyanate in hot ethanol is treated with hydrazine hydrate. The reaction mixture is allowed to react to form the this compound product.[2]
Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a saturated solution of the compound in 95% ethanol.[2]
X-ray Crystallography
The determination of the crystal structure involved the following key steps:
Intensity data were collected on a suitable single-crystal X-ray diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]
Data Presentation
The crystallographic data and structure refinement details for this compound are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₈FN₃S |
| Formula Weight | 185.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.1056(8) Å |
| b | 5.5177(4) Å |
| c | 12.5617(8) Å |
| β | 90.063(2)° |
| Volume | 839.06(10) ų |
| Z | 4 |
| Density (calculated) | 1.466 Mg/m³ |
| Absorption Coefficient | 0.354 mm⁻¹ |
| F(000) | 384 |
| Refinement Details | |
| Final R indices [I > 2σ(I)] | R₁ = 0.0946, wR₂ = 0.1377 |
| R indices (all data) | R₁ = 0.1332, wR₂ = 0.1545 |
[Data sourced from Osman et al., 2020][2]
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C7 | 1.681(2) | N2-C7-N1 | 115.97(19) |
| F1-C3 | 1.352(2) | N2-C7-S1 | 120.59(16) |
| N1-C7 | 1.330(3) | N1-C7-S1 | 123.40(15) |
| N2-C7 | 1.326(2) | C7-N2-N3 | 120.60(18) |
| N2-N3 | 1.407(3) | C4-C3-F1 | 118.4(2) |
[Data sourced from Osman et al., 2020][2]
Molecular and Crystal Structure
The molecular structure of this compound with the atom-numbering scheme is depicted below.
The molecule consists of a 4-fluorophenyl group linked to a thiosemicarbazide moiety. The phenyl ring and the thiosemicarbazide fragment are essentially planar. However, there is a significant dihedral angle of 69.60(9)° between these two planes.[2]
In the crystal lattice, molecules are linked by intermolecular N–H···S hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[2] This hydrogen bonding is a key feature influencing the crystal packing and physical properties of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed crystallographic data, molecular geometry, and intermolecular interactions presented herein are valuable for researchers in medicinal chemistry and drug development. This structural information can serve as a basis for computational modeling, understanding structure-activity relationships, and designing novel thiosemicarbazide derivatives with enhanced therapeutic potential. The established synthetic and crystallographic protocols also offer a practical guide for the preparation and characterization of analogous compounds.
References
Spectroscopic Properties of Novel Thiosemicarbazide Derivatives: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives are a versatile class of compounds extensively utilized in medicinal chemistry as potent intermediates for the synthesis of bioactive and pharmaceutical materials.[1] Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, makes them a focal point of drug discovery and development.[1][2] The structural elucidation and confirmation of these novel derivatives rely heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic properties of novel thiosemicarbazide derivatives, focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in the field.
Introduction to Thiosemicarbazide Derivatives
Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are characterized by the presence of a thiourea group bonded to a hydrazine moiety. Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[3][4] The resulting imine bond (-N=CH-) is a crucial feature for both their biological activity and their utility in organic synthesis, particularly for preparing various heterocyclic compounds.[1] The diverse pharmacological applications of these derivatives necessitate precise and unambiguous structural characterization, which is accomplished through the synergistic use of various spectroscopic methods.
Synthesis and Characterization Workflow
The synthesis of thiosemicarbazone derivatives is generally a straightforward condensation reaction. The subsequent characterization is a multi-step process involving several analytical techniques to confirm the structure and purity of the synthesized compounds.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-(4-Fluorophenyl)-3-thiosemicarbazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(4-Fluorophenyl)-3-thiosemicarbazide represent a promising class of compounds with a broad spectrum of biological activities. The unique structural features of the thiosemicarbazide scaffold, combined with the electronic properties of the 4-fluorophenyl moiety, contribute to their potent effects as anticancer and antifungal agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Synthesis of this compound Derivatives
The core structure, this compound, serves as a crucial building block for the synthesis of a diverse range of biologically active derivatives. A common and effective synthetic route involves the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate. Further derivatization can be achieved by reacting the parent compound with various aldehydes or ketones to form the corresponding thiosemicarbazones.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorophenyl isothiocyanate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 4-fluorophenyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (0.1 mol, 80% solution) dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
The resulting white precipitate of this compound is collected by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. The purity of the compound can be assessed by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).
Biological Activities
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
These compounds exhibit cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifactorial, primarily involving the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase and ribonucleotide reductase.[1][2]
Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[1] Thiosemicarbazone derivatives can interfere with the catalytic cycle of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in DNA damage and the induction of apoptosis (programmed cell death).[1][3]
Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[4][5] Thiosemicarbazone derivatives can chelate the iron cofactor essential for RR activity, thereby inhibiting the enzyme and halting DNA synthesis, which ultimately leads to cell cycle arrest and apoptosis.[4][5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AB2 | LNCaP (Prostate) | 108.14 | [6] |
| AB2 | G-361 (Melanoma) | 222.74 | [6] |
| AB1 | LNCaP (Prostate) | 252.14 | [6] |
| AB1 | G-361 (Melanoma) | 369.37 | [6] |
| Thiosemicarbazone Derivative | BxPC-3 (Pancreatic) | ≤ 0.1 | [7] |
| Thiosemicarbazone Derivative | RD (Rhabdomyosarcoma) | 11.6 | [7] |
| Thiosemicarbazone Derivative | HeLa (Cervical) | 5.8 | [7] |
| Thiosemicarbazone Derivative | A549 (Lung) | Not specified | [8] |
| Thiosemicarbazone Derivative | C6 (Glioma) | Not specified | [8] |
Antifungal Activity
Derivatives of this compound have also shown promising activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and dermatophytes.[9][10] The antifungal mechanism is believed to involve the disruption of fungal cell membrane integrity and the inhibition of essential enzymes.
Quantitative Data: Antifungal Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Fluorine-containing derivative | T. rubrum | 31.25–1000 | [9] |
| Fluorine-containing derivative | T. mentagrophytes | Not specified | [9] |
| Isoquinoline derivative 6o | C. albicans | 25 | [10] |
| Isoquinoline derivative 6o | C. parapsilosis | 50 | [10] |
| Isoquinoline derivative 6b | Candida species | 50 | [10] |
| para-nitro substituted derivative 1c | C. parapsilosis | 50 | [10] |
| ortho/para-chloro substituted derivative 1f | C. parapsilosis | 50 | [10] |
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thiosemicarbazide derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Fungal strains
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
This compound derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as both anticancer and antifungal agents. Their mechanisms of action, which involve targeting crucial cellular enzymes, provide a solid foundation for further drug development. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for the development of novel therapeutics to address the ongoing challenges in oncology and infectious diseases. Further optimization of this chemical series could lead to the discovery of new drugs with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Activity of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide
Disclaimer: This technical guide addresses the topic of the in vitro antifungal activity of 4-(4-Fluorophenyl)-3-thiosemicarbazide. However, a comprehensive review of publicly available scientific literature did not yield specific antifungal activity data for this exact compound (CAS#: 330-94-9). Therefore, this document provides a detailed overview based on the antifungal properties of structurally related 4-arylthiosemicarbazide derivatives, particularly those containing a fluorophenyl moiety. The experimental protocols and potential mechanisms of action described are representative of those used for this class of compounds and are intended to serve as a framework for the evaluation of this compound.
Introduction
In the quest for novel therapeutic agents to combat the rising threat of fungal infections and drug resistance, thiosemicarbazides and their derivatives have garnered significant attention within the scientific community. These compounds, characterized by a core N-N-C(=S)-N skeleton, have demonstrated a broad spectrum of biological activities. The incorporation of a fluorophenyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides an in-depth look at the potential in vitro antifungal activity, experimental evaluation, and plausible mechanisms of action for compounds in the class of this compound, drawing insights from its close analogs.
Data Presentation: Antifungal Activity of Related Thiosemicarbazide Derivatives
The following tables summarize the in vitro antifungal activity of various thiosemicarbazide derivatives containing a fluorophenyl group, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are key indicators of antifungal efficacy.
Table 1: In Vitro Antifungal Activity of Fluorophenyl-Containing Thiosemicarbazide Derivatives against Dermatophytes [1][2]
| Compound Description | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Thiosemicarbazide with meta-fluorophenyl substituent | Trichophyton rubrum ATCC 28188 | 31.25 | 62.5 (MFC₅₀), 125.0 (MFC₉₀) |
| Thiosemicarbazide with meta-fluorophenyl substituent | Trichophyton mentagrophytes ATCC 9533 | 125.0 | 125.0 (MFC₅₀), 125.0 (MFC₉₀) |
| Thiosemicarbazide derivatives with a fluorophenyl group | Trichophyton mentagrophytes | 125 | 125-250 |
Table 2: In Vitro Antifungal Activity of 4-Arylthiosemicarbazides against Candida Species [3]
| Compound Description | Fungal Species | MIC (µg/mL) |
| Indole derivative with para-fluoro substitution | Candida parapsilosis | 100 |
| Indole derivative with 2,4-difluoro substitution | Candida parapsilosis | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro antifungal activity of thiosemicarbazide derivatives.
Broth Microdilution Method for MIC Determination
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to ensure sporulation.
-
Spores are harvested and suspended in sterile saline (0.85% NaCl) containing a small amount of a wetting agent (e.g., Tween 80).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The inoculum is then further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Incubation and Reading:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antifungal activity.
-
Plate Preparation:
-
An appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A standardized fungal inoculum (0.5 McFarland) is uniformly spread over the surface of the agar using a sterile swab.
-
-
Disk Application:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The disks are placed onto the inoculated agar surface. A disk with the solvent alone serves as a negative control, and a disk with a known antifungal agent (e.g., fluconazole) serves as a positive control.
-
-
Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
While the exact mechanism of action for this compound is unconfirmed, many antifungal thiosemicarbazide derivatives are proposed to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. One potential target is the enzyme lanosterol 14α-demethylase (CYP51).[3][4]
Caption: Proposed mechanism via inhibition of lanosterol 14α-demethylase.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Power of Substituted Thiosemicarbazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, substituted thiosemicarbazones have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activity. This technical guide delves into the core of their antimicrobial potential, presenting a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols crucial for their evaluation.
Introduction to Thiosemicarbazones
Thiosemicarbazones are a class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone.[1] Their chemical structure, characterized by the presence of a thione (C=S) and an azomethine (-N=CH-) group, imparts a unique electronic and steric profile that allows for diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The structural flexibility of the thiosemicarbazone scaffold allows for the synthesis of a vast library of derivatives with tailored antimicrobial profiles.[4] Furthermore, their ability to chelate with metal ions often leads to the formation of complexes with enhanced biological activity.[5][6]
Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of substituted thiosemicarbazones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of various substituted thiosemicarbazone derivatives against a range of bacterial and fungal pathogens.
| Compound ID | Substituent(s) | Target Microorganism | MIC (µg/mL) | Reference |
| Series A: Pyridine-based Thiosemicarbazones | ||||
| L1 | 2-pyridinecarboxaldehyde derivative | Bacillus cereus | 10 (mg/L) | [4] |
| Series B: Tetracaine-derived Thiosemicarbazides | ||||
| 2h | 2-[4-(butylamine)benzoyl]-N-(3,5-bistrifluoromethylphenyl)hydrazine-1-carbothioamide | Staphylococcus aureus ATCC 29213 | 4 | [7] |
| 2h | 2-[4-(butylamine)benzoyl]-N-(3,5-bistrifluoromethylphenyl)hydrazine-1-carbothioamide | Candida albicans ATCC 10231 | 8 | [7] |
| 2e | 2-[4-(butylamine)benzoyl]-N-(2-fluorophenyl)hydrazine-1-carbothioamide | Staphylococcus aureus ATCC 29213 | 16 | [7] |
| 2f | 2-[4-(butylamine)benzoyl]-N-(4-nitrophenyl)hydrazine-1-carbothioamide | Candida albicans ATCC 10231 | 16 | [7] |
| Series C: Metal Complexes of Thiosemicarbazones | ||||
| T39 (Ag complex) | 3-CH3O-Ph substituent | Escherichia coli | 0.018 | [1] |
| T39 (Ag complex) | 3-CH3O-Ph substituent | Staphylococcus aureus | 0.018 | [1] |
| MTSC-Cu(II) mononuclear complex | Methoxy thiosemicarbazone | Bacillus subtilis | > Gentamycin | [8] |
| MTSC-Cu(II) binuclear complex | Methoxy thiosemicarbazone | Proteus vulgaris | > Gentamycin | [8] |
| Series D: N-methyl Thiosemicarbazones | ||||
| TSCs 1-8 | Varied (imidazole, thiophene rings etc.) | Escherichia coli ATCC 10536 | 2.45 - 19.84 | [9] |
| 4 | Imidazole ring | Staphylococcus aureus | 39.68 | [9] |
| 8 | Thiophene ring | Pseudomonas aeruginosa | 39.68 | [9] |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Mechanism of Action: Targeting Essential Cellular Processes
The antimicrobial activity of thiosemicarbazones is often attributed to their ability to interfere with crucial cellular processes in microorganisms. A key mechanism involves the inhibition of essential enzymes required for DNA replication and maintenance.
dot
Caption: Proposed mechanism of antimicrobial action for thiosemicarbazones.
Molecular docking studies have suggested that thiosemicarbazones can bind to the active sites of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication, leading to the disruption of this process and ultimately cell death.[4][10] The chelation of metal ions can enhance this activity, potentially by facilitating the transport of the compound into the microbial cell or by promoting interaction with the target enzymes.[6][11]
Experimental Protocols: A Guide to Evaluation
The assessment of the antimicrobial potential of novel thiosemicarbazone compounds involves a series of standardized in vitro assays.
Synthesis of Substituted Thiosemicarbazones
The general synthesis protocol involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.
dot
Caption: General workflow for the synthesis of thiosemicarbazones.
Antimicrobial Susceptibility Testing
a) Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.
b) Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1][12]
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Compound: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
dot
Caption: Workflow for antimicrobial evaluation of thiosemicarbazones.
Structure-Activity Relationship (SAR)
The antimicrobial activity of thiosemicarbazones is significantly influenced by the nature and position of substituents on the aromatic rings and the thiosemicarbazide backbone.[10]
-
Electron-withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) and lipophilic moieties can enhance antimicrobial activity, likely by increasing the compound's ability to penetrate microbial cell membranes.
-
N4-Substitution: The geometry at the N4-terminus of the thiosemicarbazide skeleton has been suggested to be a key determinant of antibacterial activity.[10]
-
Metal Chelation: The formation of metal complexes can dramatically increase the antimicrobial potency.[5][8] This is often attributed to Overtone's concept of cell permeability, where the chelation reduces the polarity of the metal ion, allowing for easier passage through the lipidic cell membrane.
Conclusion and Future Directions
Substituted thiosemicarbazones represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, tunable chemical properties, and broad-spectrum activity make them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the thiosemicarbazone scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to guide rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combination Therapy: Investigating the synergistic effects of thiosemicarbazones with existing antimicrobial drugs to combat resistance.
The continued exploration of this chemical class holds significant promise for addressing the global challenge of antimicrobial resistance.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsisinternational.org [rsisinternational.org]
Anticonvulsant Properties of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticonvulsant properties of 4-(4-Fluorophenyl)-3-thiosemicarbazide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related thiosemicarbazone derivatives and general principles of anticonvulsant screening. The quantitative data presented herein is for a structurally analogous compound and should be interpreted with caution as a potential indicator of activity for the compound of interest.
Introduction
Thiosemicarbazide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including anticonvulsant, antibacterial, and antifungal properties. The presence of a toxophoric NCS moiety and the ability to act as a hydrogen bonding donor and acceptor are key features contributing to their pharmacological potential. This document focuses on the theoretical anticonvulsant profile of this compound, drawing parallels from closely related structures that have been evaluated in preclinical models of epilepsy.
Core Anticonvulsant Screening Data
While specific data for this compound is not available, the following table summarizes the anticonvulsant screening results for a structurally related thiosemicarbazone, 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone , which incorporates the 4-fluorophenyl thiosemicarbazone moiety. This data provides a potential, albeit indirect, indication of the anticonvulsant profile.
Table 1: Anticonvulsant Activity of a Structurally Related Thiosemicarbazone Derivative
| Compound | Test | Dose (mg/kg) | Time (h) | Activity (% Protection) | Neurotoxicity |
| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | Maximal Electroshock (MES) | 30 | 0.5 | 0 | Not Reported |
| 100 | 0.5 | 0 | |||
| 300 | 0.5 | 0 | |||
| 30 | 4 | 0 | |||
| 100 | 4 | 75 | |||
| 300 | 4 | 100 | |||
| Subcutaneous Pentylenetetrazole (scPTZ) | 30, 100, 300 | 0.5 & 4 | Inactive | Not Reported |
Data extracted from a study on novel (thio)semicarbazone derivatives of arylalkylimidazole.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the preclinical evaluation of potential anticonvulsant agents.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[2][3]
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic seizure pattern. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Apparatus:
-
Electroconvulsometer
-
Corneal or auricular electrodes
-
Saline solution (0.9%)
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at various doses and time points.[2]
-
At the predetermined time, a drop of saline is applied to the electrodes to ensure good electrical contact.
-
The electrodes are placed on the cornea or pinnae of the animal.
-
A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[4]
-
The animal is observed for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this phase.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model used to identify compounds that may be effective against absence seizures.[5]
Principle: The chemoconvulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce clonic seizures. The test measures the ability of a compound to elevate the seizure threshold.
Apparatus:
-
Syringes and needles for subcutaneous injection
-
Observation cages
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously into a loose fold of skin, typically on the back of the neck.[5]
-
Animals are placed in individual observation cages.
-
They are observed for a period of 30 minutes for the onset of clonic seizures, characterized by rhythmic muscle spasms of the limbs and body.[5]
-
Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
-
The ED50 is determined based on the dose-response data.
Rotarod Neurotoxicity Test
This test is used to assess the potential for a compound to cause motor impairment, a common side effect of anticonvulsant drugs.[6]
Principle: The ability of an animal to maintain its balance on a rotating rod is measured. A deficit in performance suggests neurotoxicity.
Apparatus:
-
Rotarod apparatus with a rotating rod of a specified diameter.
Procedure:
-
Animals are trained on the rotarod at a constant speed (e.g., 5-10 rpm) until they can remain on it for a predetermined duration (e.g., 1-2 minutes).[7]
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after administration, the animals are placed on the rotarod, which is either rotating at a constant speed or accelerating.[7]
-
The latency to fall from the rod is recorded.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (fall from the rod), is calculated.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for anticonvulsant thiosemicarbazides is not fully elucidated but is thought to involve modulation of key neurotransmitter systems and ion channels.[8][9]
Potential Targets:
-
Voltage-gated sodium channels: Many anticonvulsants act by blocking these channels, which reduces the repetitive firing of neurons.[9]
-
GABAergic system: Enhancement of GABA-mediated inhibition is another common mechanism. This can be achieved by acting on GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA-transaminase (the enzyme that breaks down GABA).[8][10]
-
Glutamatergic system: Attenuation of excitatory neurotransmission mediated by glutamate is also a target for some anticonvulsants.[9]
Below are diagrams illustrating the potential workflow for anticonvulsant screening and a conceptual representation of potential anticonvulsant mechanisms of action.
Caption: Workflow for preclinical anticonvulsant screening.
Caption: Potential mechanisms of anticonvulsant action.
Conclusion
While direct experimental evidence for the anticonvulsant properties of this compound is currently lacking, the activity of structurally related compounds suggests that it may possess efficacy in preclinical models of epilepsy, particularly against tonic-clonic seizures as indicated by the MES test. Further investigation is warranted to fully characterize its anticonvulsant profile, determine its potency and therapeutic index, and elucidate its precise mechanism of action. The experimental protocols and potential mechanisms outlined in this guide provide a framework for such future research.
References
- 1. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
4-(4-Fluorophenyl)-3-thiosemicarbazide as a Corrosion Inhibitor for Steel: A Technical Guide
Disclaimer: This technical guide synthesizes the current understanding of phenyl-thiosemicarbazide derivatives as corrosion inhibitors for steel. As of the latest literature review, specific studies on 4-(4-Fluorophenyl)-3-thiosemicarbazide for this application are not publicly available. Therefore, this document provides a representative overview based on the well-documented performance and mechanisms of analogous thiosemicarbazide compounds. The experimental data, protocols, and mechanisms detailed herein are extrapolated from studies on structurally similar molecules and are intended to serve as a foundational resource for researchers.
Introduction
The corrosion of steel is a pervasive issue in numerous industries, leading to significant economic losses and safety concerns. Acidic environments, commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas exploration, accelerate the corrosive degradation of steel infrastructure. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.
Thiosemicarbazide derivatives have emerged as a promising class of corrosion inhibitors for steel in acidic media.[1][2] Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen and sulfur heteroatoms and the π-electrons of the phenyl ring. These features facilitate the formation of a protective film on the steel surface, which acts as a barrier to the corrosive environment.[3][4] The general structure of a phenyl-thiosemicarbazide involves a thiourea core with a phenyl group and a hydrazinyl substituent, which can be further modified to enhance inhibition performance. The introduction of a fluorine atom to the phenyl ring, as in the case of this compound, is expected to influence the electronic properties of the molecule and, consequently, its interaction with the steel surface.
This guide provides a comprehensive overview of the anticipated performance of this compound as a corrosion inhibitor, based on data from analogous compounds. It includes a summary of quantitative performance data, detailed experimental protocols for evaluation, and a visualization of the proposed inhibition mechanism.
Performance of Phenyl-Thiosemicarbazide Derivatives
The inhibition efficiency of thiosemicarbazide derivatives is influenced by factors such as their concentration, the temperature, and the specific corrosive environment. The following table summarizes the performance of various substituted thiosemicarbazides as corrosion inhibitors for steel in acidic solutions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Steel Type | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique |
| Thiosemicarbazide | Carbon Steel | 2 N H3PO4 | 21x10⁻⁶ M | 25 | Not Specified | Potentiodynamic Pol. |
| 4-Phenyl Thiosemicarbazide | Carbon Steel | 2 N H3PO4 | 21x10⁻⁶ M | 25 | > Thiosemicarbazide | Potentiodynamic Pol. |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 500 ppm | 30 | 92.5 | Weight Loss |
| 2-acetylpyridine-4-ethyl-3-thiosemicarbazone | Mild Steel | 1 M HCl | 2.0 mM | Not Specified | 64.80 | EIS |
| (3-Nitrobenzaldehyde)-4-phenylthiosemicarbazone | Mild Steel | HCl | 0.5 mM | Not Specified | 89.6 | Weight Loss |
| Phenylthiosemicarbazide | Steel | HCl | 1 mM | Not Specified | 93.7 | Weight Loss |
| N-(2-(2-methoxyphenyl)hydrazinecarbonothioyl)benzamide | Carbon Steel | 1.0 M HCl | 1.0x10⁻³ M | Not Specified | 94.0 | EIS |
| N-(2-(furan-2-carbonyl)hydrazinecarbonothioyl)benzamide | Carbon Steel | 1.0 M HCl | 1.0x10⁻³ M | Not Specified | 94.9 | EIS |
| 4-(4-bromophenyl) Thiosemicarbazide | Mild Steel | 1.0 M HCl | 1x10⁻² M | 20 | >90 (inferred) | Potentiodynamic Pol. |
Experimental Protocols
The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical techniques. The following are detailed methodologies for key experiments.
Materials and Solution Preparation
-
Working Electrode: Mild or carbon steel coupons with a composition similar to that used in industrial applications (e.g., C: 0.15-0.25%, Mn: 0.7-0.9%, Si: 0.15-0.30%, P: <0.04%, S: <0.04%, remainder Fe).[5] The coupons are typically machined to a standard size (e.g., 1 cm x 1 cm x 0.1 cm) with a stem for electrical connection.
-
Surface Preparation: The steel coupons are mechanically polished using a series of silicon carbide abrasive papers of increasing grit (e.g., 240, 400, 600, 800, 1200 grit) to achieve a mirror-like finish. They are then rinsed with distilled water, degreased with a solvent like acetone, and dried in a stream of warm air.[3]
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is prepared by diluting analytical grade acid with distilled water.
-
Inhibitor Solutions: Stock solutions of the inhibitor are prepared by dissolving a known weight of the compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) and then diluting to the required volume with the corrosive medium. A range of inhibitor concentrations are prepared by serial dilution.
Weight Loss Measurements
-
Clean and weigh the steel coupons to the nearest 0.1 mg (W₁).
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a soft brush to remove corrosion products.
-
Dip the coupons in acetone and dry them.
-
Weigh the cleaned and dried coupons (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂), corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell configuration with the steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the working electrode in the test solution for a stabilization period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Allow the working electrode to reach a stable OCP in the test solution.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Proposed Inhibition Mechanism
The diagram below illustrates the proposed mechanism of corrosion inhibition by a phenyl-thiosemicarbazide derivative on a steel surface in an acidic medium.
Caption: Proposed mechanism of steel corrosion inhibition by a phenyl-thiosemicarbazide.
The inhibition mechanism is believed to involve the adsorption of the thiosemicarbazide molecule onto the steel surface. This can occur through:
-
Physical Adsorption: Electrostatic interaction between the protonated inhibitor molecule and the negatively charged steel surface (due to adsorbed anions like Cl⁻).
-
Chemical Adsorption: Coordinate bond formation between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms. The π-electrons of the phenyl ring can also contribute to the adsorption process.
This adsorbed layer forms a protective barrier that isolates the steel surface from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The presence of a fluorine atom on the phenyl ring can enhance the adsorption and inhibition efficiency by modifying the electron density distribution in the molecule.
Conclusion
While specific experimental data for this compound as a corrosion inhibitor is not yet available, the extensive research on analogous thiosemicarbazide derivatives strongly suggests its potential as an effective inhibitor for steel in acidic environments. The methodologies and mechanisms outlined in this guide provide a solid foundation for future research and development in this area. Further experimental validation is necessary to quantify the precise inhibition efficiency and to elucidate the specific adsorption characteristics of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]
Computational and Theoretical Deep Dive into Thiosemicarbazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Their potential as anticancer, antibacterial, antifungal, and antitubercular agents is well-documented.[1][2][3][4] Computational and theoretical studies have played a pivotal role in elucidating the structural features, electronic properties, and structure-activity relationships (SAR) of these molecules, thereby guiding the rational design of more potent and selective therapeutic agents.[5][6][7] This technical guide provides an in-depth overview of the computational and theoretical approaches used to study thiosemicarbazide derivatives, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant workflows and pathways.
Core Computational and Theoretical Approaches
A variety of computational methods are employed to investigate the properties and potential applications of thiosemicarbazide derivatives. These include:
-
Density Functional Theory (DFT): Used to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and predict spectroscopic features.[1][8][9]
-
Molecular Docking: A computational technique that predicts the preferred binding orientation of a ligand to a target protein, providing insights into potential mechanisms of action and binding affinities.[1][4][6]
-
Quantitative Structure-Activity Relationship (QSAR): Statistical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.[6][7][10]
These computational approaches offer a cost-effective and time-efficient means to explore the vast chemical space of thiosemicarbazide derivatives, prioritizing compounds for synthesis and biological evaluation.[5]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data obtained from computational and theoretical studies of various thiosemicarbazide derivatives.
Table 1: Selected DFT Optimized Geometrical Parameters for Thiosemicarbazone Derivatives
| Parameter | Compound 1 | Compound 2 | Reference |
| Bond Lengths (Å) | |||
| C=S | 1.675 | 1.680 | [11] |
| C-N (thioamide) | 1.378 | 1.375 | [11] |
| N-N | 1.370 | 1.368 | [11] |
| Bond Angles (°) | |||
| N-C-S | 124.5 | 125.0 | [11] |
| C-N-N | 119.8 | 120.1 | [11] |
| Dihedral Angles (°) | |||
| C-N-N-C | 178.5 | -179.2 | [11] |
Note: Compound 1 and Compound 2 are representative thiosemicarbazone structures from the cited literature. The specific substituents on the aromatic rings can influence these values.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| Thiosemicarbazone Derivative A | -6.25 | -1.89 | 4.36 | B3LYP/6-311++G(d,p) | [1] |
| Thiosemicarbazone Derivative B | -6.54 | -2.11 | 4.43 | B3LYP/6-311++G(d,p) | [1] |
| Quinolinone-Thiosemicarbazone 11d | - | - | - | - | [6] |
| Quinolinone-Thiosemicarbazone 11e | - | - | - | - | [6] |
Table 3: Molecular Docking Scores and Biological Activity of Antitubercular Thiosemicarbazide Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | MIC (µg/mL) | Reference |
| Compound 2 | M. tuberculosis glutamine synthetase | - | 15.625 | [4] |
| Compound 5 | M. tuberculosis glutamine synthetase | - | 7.81 | [4] |
| Quinolinone-Thiosemicarbazone 11d | InhA | - | 0.15 (µM) | [6] |
| Quinolinone-Thiosemicarbazone 11e | DprE1 | - | 0.13 (µM) | [6] |
| Benzimidazole Derivative 7 | KasA | -7.368 | 0.8 | [12] |
| Benzimidazole Derivative 8 | KasA | -7.173 | 0.8 | [12] |
Experimental and Computational Protocols
This section details the generalized methodologies for the synthesis and computational analysis of thiosemicarbazide derivatives, based on protocols reported in the literature.
Synthesis of Thiosemicarbazide Derivatives
A common synthetic route to thiosemicarbazide derivatives involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[3][4] For quinoline-based derivatives, the synthesis typically starts with the corresponding quinoline-8-sulfonyl chloride.[3]
General Procedure for the Synthesis of 1-(aroyl)-4-(aryl)thiosemicarbazides:
-
Dissolve the carboxylic acid hydrazide (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add the corresponding aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with a cold solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiosemicarbazide derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Computational Details
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[8]
-
Functional and Basis Set: The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic property calculations of organic molecules.[1][13] For metal complexes, a basis set like LANL2DZ may be employed for the metal atom.[8]
-
Geometry Optimization: The initial molecular structures are drawn using a molecular editor and subjected to full geometry optimization without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Property Calculations: Following successful optimization, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
Molecular Docking Studies:
-
Software: AutoDock, GOLD, or MOE (Molecular Operating Environment) are widely used for molecular docking simulations.[8][14]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 3D structures of the thiosemicarbazide derivatives are generated and their geometries are optimized using a suitable force field or quantum mechanical method (e.g., DFT).
-
Docking Simulation: The prepared ligands are docked into the active site of the target protein. The docking algorithm explores various possible binding conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[1]
Visualizing Key Processes
Graphviz diagrams are used to illustrate important workflows and conceptual relationships in the study of thiosemicarbazide derivatives.
Caption: General workflow for the synthesis of thiosemicarbazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer’s Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity and Drug-Likeness of Thiosemicarbazone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones are a versatile class of compounds with a wide range of therapeutic applications, including potent anticancer, antiviral, and antimicrobial activities. Their biological efficacy is intricately linked to their physicochemical properties, particularly lipophilicity and drug-likeness. This technical guide provides an in-depth analysis of these critical parameters for thiosemicarbazone analogs. It summarizes key quantitative data, details experimental and computational methodologies for their assessment, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel thiosemicarbazone-based therapeutic agents.
Introduction to Thiosemicarbazones
Thiosemicarbazones are characterized by the R1R2C=NNH-C(=S)NH2 structural motif. Their biological activity is often attributed to their ability to chelate metal ions, which is crucial for the function of various enzymes involved in cellular proliferation and metabolism.[1] The substituents (R1 and R2) on the thiosemicarbazone scaffold can be extensively modified, allowing for the fine-tuning of their physicochemical properties and biological targets. The coordination of thiosemicarbazone ligands with transition metal ions can significantly enhance their chemical reactivity and therapeutic potential.[1]
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For thiosemicarbazones, lipophilicity influences their ability to cross cell membranes and interact with intracellular targets.[3] Similarly, "drug-likeness" is a qualitative concept that assesses a compound's suitability for development into an oral drug candidate based on its physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five is often a prerequisite in the early stages of drug discovery.[4]
Quantitative Data on Lipophilicity and Biological Activity
The following tables summarize the lipophilicity (expressed as logP or related parameters) and biological activity (e.g., IC50 values) of various thiosemicarbazone analogs from the literature. These tables are designed to facilitate the comparison of structure-activity relationships (SAR).
Table 1: Lipophilicity and Antiproliferative Activity of β-Lapachone-Based Thiosemicarbazones [5]
| Compound | logP | logS | Human Melanoma (UACC-62) IC50 (µM) | Human Breast Cancer (MCF-7) IC50 (µM) | Human Colon Cancer (HT-29) IC50 (µM) |
| TSC1 | 2.659 | -4.177 | >50 | >50 | >50 |
| TSC2 | 3.195 | -4.981 | 15.3 ± 1.2 | 12.8 ± 0.9 | 18.7 ± 1.5 |
| TSC3 | 2.930 | -4.012 | 8.9 ± 0.7 | 7.5 ± 0.6 | 10.2 ± 0.8 |
| TSC4 | 3.466 | -4.815 | 6.2 ± 0.5 | 5.1 ± 0.4 | 7.8 ± 0.6 |
| TSC5 | 3.589 | -5.233 | 11.7 ± 0.9 | 9.8 ± 0.8 | 13.4 ± 1.1 |
| TSC6 | 4.125 | -6.037 | 25.4 ± 2.0 | 21.3 ± 1.7 | 28.9 ± 2.3 |
Table 2: Predicted Drug-Likeness Properties of Naphthoquinones and Thiosemicarbazones [5]
| Compound | Molecular Weight ( g/mol ) | H-bond Acceptors | H-bond Donors | Rotatable Bonds | TPSA (Ų) |
| Naphthoquinones | |||||
| 2 | 242.29 | 3 | 0 | 1 | 54.37 |
| 3 | 258.29 | 3 | 0 | 1 | 54.37 |
| 4 | 368.19 | 3 | 0 | 1 | 54.37 |
| Thiosemicarbazones | |||||
| TSC1 | 313.38 | 4 | 3 | 3 | 111.41 |
| TSC2 | 327.41 | 4 | 3 | 4 | 111.41 |
| TSC3 | 329.38 | 4 | 3 | 3 | 111.41 |
| TSC4 | 343.41 | 4 | 3 | 4 | 111.41 |
| TSC5 | 391.28 | 4 | 3 | 3 | 111.41 |
| TSC6 | 405.31 | 4 | 3 | 4 | 111.41 |
Experimental and Computational Protocols
Experimental Determination of Lipophilicity
3.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a common and reliable method for estimating the lipophilicity of compounds.[2][6]
-
Principle: The retention time of a compound on a non-polar stationary phase (e.g., C18) is proportional to its lipophilicity.
-
Stationary Phase: A reversed-phase column, typically an octadecylsilane (C18) bonded silica gel.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The retention of the analyte is modulated by varying the concentration of the organic modifier.[2]
-
Procedure:
-
A series of standard compounds with known logP values are injected to create a calibration curve.
-
The retention times (tR) of the thiosemicarbazone analogs are measured at different mobile phase compositions.
-
The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the dead time.
-
The logarithm of the capacity factor (logk) is determined.
-
The logkw value, which is the logk extrapolated to 100% aqueous mobile phase, is calculated using the Soczewiński-Wachtmeister equation: logk = logkw - Sφ, where φ is the volume fraction of the organic modifier and S is the slope.
-
The logP of the thiosemicarbazone analogs is then determined from the calibration curve of logkw versus known logP values of the standards.[2]
-
3.1.2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC is another chromatographic method used to assess lipophilicity.[8][9]
-
Principle: Similar to RP-HPLC, the retention of a compound on a non-polar stationary phase is related to its lipophilicity.
-
Stationary Phase: RP-18 plates.
-
Mobile Phase: A mixture of an organic solvent (e.g., isopropanol or acetone) and water in various proportions.[8]
-
Procedure:
-
The thiosemicarbazone analogs are spotted onto the RP-TLC plate.
-
The plate is developed in a chromatographic chamber containing the mobile phase.
-
After development, the spots are visualized (e.g., under UV light).
-
The retardation factor (Rf) for each compound is calculated.
-
The RM value is calculated from the Rf value using the equation: RM = log((1/Rf) - 1).
-
The RM0 value, which represents the lipophilicity, is obtained by extrapolating the linear relationship between RM values and the concentration of the organic solvent in the mobile phase to a zero concentration of the organic solvent.[8]
-
Computational Prediction of Lipophilicity and Drug-Likeness
In silico methods are valuable for the high-throughput screening of virtual libraries of compounds.[10]
3.2.1. Calculation of logP
Numerous algorithms and software programs are available for calculating the logarithm of the n-octanol/water partition coefficient (logP). These methods are generally based on fragmental or atomic contributions.[11]
-
Fragment-based methods (e.g., ClogP): The logP of a molecule is calculated by summing the contributions of its constituent fragments. Correction factors are often applied to account for intramolecular interactions.
-
Atom-based methods (e.g., AlogP, XlogP): These methods sum the contributions of individual atoms to the overall lipophilicity.[4]
-
Property-based methods: These approaches use molecular properties such as polarizability and partial atomic charges to predict logP.[12]
3.2.2. Assessment of Drug-Likeness
Drug-likeness is typically evaluated by calculating various physicochemical properties and comparing them to established guidelines.
-
Lipinski's Rule of Five: This rule provides a set of simple molecular descriptors to predict oral bioavailability. A compound is considered to have good oral absorption if it does not violate more than one of the following criteria:
-
Molecular weight ≤ 500 Da
-
logP ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
-
-
Other Important Parameters:
-
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). TPSA is a good predictor of drug transport properties.
-
Number of Rotatable Bonds: This parameter is related to the conformational flexibility of a molecule. A lower number of rotatable bonds is generally preferred for better oral bioavailability.
-
Quantitative Estimate of Drug-likeness (QED): This is an index that quantifies the degree to which a molecule's physicochemical properties resemble those of approved oral drugs.[5]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Thiosemicarbazones
Thiosemicarbazones can induce cancer cell death through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and the targeting of mitochondria.[13]
Caption: Proposed mechanism of thiosemicarbazone-induced apoptosis.
Experimental Workflow for Lipophilicity and Drug-Likeness Assessment
The following diagram illustrates a typical workflow for evaluating the lipophilicity and drug-likeness of a series of thiosemicarbazone analogs.
Caption: Workflow for assessing lipophilicity and drug-likeness.
Conclusion
The lipophilicity and drug-likeness of thiosemicarbazone analogs are paramount for their therapeutic potential. A thorough understanding and optimization of these properties are essential for the successful development of new drug candidates. This technical guide has provided a comprehensive overview of the key concepts, methodologies, and data related to the lipophilicity and drug-likeness of this important class of compounds. The presented information, including structured data tables, detailed protocols, and illustrative diagrams, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the structure-property-activity relationships of thiosemicarbazone analogs holds great promise for the development of novel and effective therapies for a variety of diseases.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Fluorophenyl)-3-thiosemicarbazide
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-Fluorophenyl)-3-thiosemicarbazide, a versatile intermediate in the development of various biologically active compounds. The synthesis involves the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Thiosemicarbazide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of a fluorine atom can enhance metabolic stability and improve a molecule's ability to cross cellular membranes, potentially leading to increased potency and selectivity.[1] this compound serves as a crucial building block for the synthesis of more complex heterocyclic compounds and pharmacologically active agents. This protocol outlines a straightforward and efficient method for its preparation.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of hydrazine hydrate to the electrophilic carbon atom of the isothiocyanate group of 4-fluorophenyl isothiocyanate.
Scheme 1: Synthesis of this compound
4-Fluorophenyl isothiocyanate + Hydrazine hydrate → this compound
Experimental Protocol
3.1. Materials and Reagents
-
4-Fluorophenyl isothiocyanate (C₇H₄FNS)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (C₂H₅OH), absolute
-
Petroleum ether
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Desiccator
3.3. Synthesis Procedure
A general procedure for the synthesis of thiosemicarbazide derivatives involves reacting an appropriate isothiocyanate with hydrazine hydrate.[2][3]
-
In a round-bottom flask, dissolve 4-fluorophenyl isothiocyanate (1.53 g, 0.01 mol) in absolute ethanol (50 mL).
-
With constant stirring, add hydrazine hydrate (0.50 g, 0.01 mol) dropwise to the solution over a period of approximately 30-60 minutes.
-
After the addition is complete, reflux the reaction mixture for 30-40 minutes.[2]
-
A precipitate will form as the reaction progresses. After the reflux period, allow the mixture to cool to room temperature.
-
Filter the solid product using a Büchner funnel and wash it with hot petroleum ether to remove any unreacted starting materials.[2]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
Characterization
The synthesized compound should be characterized by its physical properties and spectroscopic data.
Table 1: Physical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈FN₃S | [4] |
| Molecular Weight | 185.22 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 171 °C | [4] |
| CAS Number | 330-94-9 | [4] |
Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show characteristic peaks for N-H stretching, C=S stretching, and C-F stretching.
-
¹H-NMR (DMSO-d₆, δ/ppm): The proton NMR spectrum should show distinct signals for the aromatic protons and the -NH and -NH₂ protons.
-
¹³C-NMR (DMSO-d₆, δ/ppm): The carbon NMR spectrum will display signals for the aromatic carbons and the C=S carbon.
Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Isothiocyanates are lachrymators and should be handled with caution.
-
Ethanol and petroleum ether are flammable. Keep away from open flames and ignition sources.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting product is a valuable intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Novel Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and preliminary evaluation of novel thiosemicarbazone derivatives. Thiosemicarbazones are a versatile class of compounds recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions, which can lead to the inhibition of crucial enzymes like ribonucleotide reductase, an important target in cancer therapy.[1][3]
The synthetic pathway to thiosemicarbazones is generally straightforward, primarily involving the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[4][5] This allows for extensive structural modifications, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.[6] These notes offer a generalized procedure, specific examples, and methods for biological evaluation.
General Synthesis and Workflow
The fundamental method for synthesizing thiosemicarbazones is a condensation reaction. This reaction forms an imine bond (-N=CH-) between the hydrazine nitrogen of a thiosemicarbazide and the carbonyl carbon of an aldehyde or ketone.[3][7] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol and can be performed at room temperature or under reflux, sometimes with the addition of an acid or base catalyst.[1][8]
Caption: General workflow for thiosemicarbazone synthesis.
Experimental Protocols
The following protocols are detailed examples derived from published literature, showcasing slight variations in methodology.
Protocol 1: Synthesis of Benzaldehyde Thiosemicarbazone Derivatives
This protocol is adapted from a method for synthesizing a series of thiosemicarbazone derivatives (C1-C5) via a condensation reaction between various benzaldehyde derivatives and thiosemicarbazide.[1]
Materials and Reagents:
-
Substituted Benzaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (10 mL)
-
Potassium Carbonate (0.2 g)
-
50 mL Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
-
TLC plates, Ethyl Acetate, n-hexane
Procedure:
-
Combine the substituted benzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[1]
-
Add potassium carbonate (0.2 g) to the mixture.[1]
-
Stir the mixture overnight at room temperature.[1]
-
Following overnight stirring, reflux the mixture for 1 hour.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/n-hexane (1:4).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to yield the thiosemicarbazone derivative.[7]
Protocol 2: Synthesis of a Thiophene-Containing Thiosemicarbazone
This protocol describes the synthesis of a thiosemicarbazone from an acetyl-dimethylthiophene ketone, which can then be used to create metal complexes.[8]
Materials and Reagents:
-
3-acetyl-2,5-dimethylthiophene (0.03 mol)
-
Thiosemicarbazide (0.03 mol)
-
Methanol
-
Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
Procedure:
-
Prepare a solution of 3-acetyl-2,5-dimethylthiophene (0.03 mol) in methanol.[8]
-
In a separate flask, dissolve thiosemicarbazide (0.03 mol) in methanol.[8]
-
Add the thiosemicarbazide solution to the ketone solution with continuous stirring.[8]
-
Heat the reaction mixture to 60°C and reflux for 5 hours.[8]
-
After the reflux period, allow the mixture to cool to ambient temperature.[8]
-
Filter the solid product that forms upon cooling.[8]
-
Recrystallize the crude product from methanol to obtain the purified thiosemicarbazone.[8]
Protocol 3: Acid-Catalyzed Synthesis of N-Aryl Thiosemicarbazones
This protocol uses a catalytic amount of concentrated acid to facilitate the condensation, a common variation in these syntheses.[6]
Materials and Reagents:
-
N-(4-bromophenyl)hydrazinecarbothioamide (2.5 mmol)
-
1,5-dibromonaphthalene-2-carbaldehyde (2.5 mmol)
-
Ethanol (40 mL total)
-
Concentrated Hydrochloric Acid (HCl) (1 drop)
-
Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a round-bottom flask, dissolve N-(4-bromophenyl)hydrazinecarbothioamide (2.5 mmol) in 20 mL of ethanol.[6]
-
Add one drop of concentrated HCl to the solution and stir for 20 minutes.[6]
-
In a separate beaker, dissolve 1,5-dibromonaphthalene-2-carbaldehyde (2.5 mmol) in 20 mL of ethanol.[6]
-
Add the aldehyde solution to the reaction mixture. A color change should be observed.[6]
-
Stir the final mixture for 24 hours at room temperature.[6]
-
Monitor the reaction progress via TLC (ethyl acetate/petroleum ether, 3:7).[6]
-
Once complete, filter the precipitate, wash with methanol, and dry.[7]
Data Presentation: Physicochemical and Biological Properties
The synthesized compounds are characterized by their physicochemical properties and evaluated for their biological activity. The tables below summarize representative data from various studies.
Table 1: Physicochemical Properties of Synthesized Thiosemicarbazone Derivatives
| Compound ID | Starting Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| C1 | Benzaldehyde | - | - | [1] |
| C2 | 4-Methoxybenzaldehyde | - | - | [1] |
| C3 | 4-(2-morpholinoethoxy)benzaldehyde | - | - | [1] |
| 4 | 2-Pyridinecarboxaldehyde | 87 | 158-160 | [2][9] |
| 5 | 3-acetyl-2,5-dimethylthiophene | - | - | [8] |
| 6 | 5-nitroisatin | - | - |[3] |
Note: Dashes (-) indicate data not specified in the cited abstract.
Table 2: Biological Activity of Selected Thiosemicarbazone Derivatives
| Compound ID | Assay Type | Cell Line / Organism | Activity Metric (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| C2 | Cytotoxicity (MTT) | PC-12 cells | Highest toxicity among C1-C5 | [1] |
| C4 | Cytotoxicity (MTT) | PC-12 cells | Lowest toxicity among C1-C5 | [1] |
| L1 | Antibacterial | Bacillus cereus | MIC: 10 mg/L | [2] |
| L4 | Cytotoxicity (MTT) | A549 (Lung Cancer) | Strongest inhibitory effect | [2] |
| 11 | Anti-mycobacterial | Mycobacterium bovis | 0.39 µg/mL | [7] |
| 30 | Anti-mycobacterial | Mycobacterium bovis | 0.39 µg/mL | [7] |
| 7a | Anticancer | Breast & Brain Cancer | Improved specificity vs. control |[3] |
Mechanism of Action & Signaling Pathways
Thiosemicarbazones exert their anticancer effects through various mechanisms, most notably the inhibition of ribonucleotide reductase (RR).[3] This enzyme is critical for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. By chelating the iron cofactor required for RR activity, thiosemicarbazones halt this process, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
Characterization and Analysis
Following synthesis and purification, the chemical structures of the novel derivatives must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[1][9]
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=N (imine) and C=S (thione) stretches, which are characteristic of thiosemicarbazones.[3][7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[2][8]
-
Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the final compound.[1]
Applications and Future Directions
The synthesized thiosemicarbazone derivatives serve as a foundation for further drug development. Key applications include:
-
Anticancer Therapeutics: Many derivatives show potent activity against various cancer cell lines, with some, like Triapine, advancing to clinical trials.[3][5]
-
Antimicrobial Agents: These compounds have demonstrated significant efficacy against bacteria, fungi, and mycobacteria.[2][7]
-
Metal Complexation: Thiosemicarbazones are excellent ligands for forming coordination complexes with metals like copper, nickel, and cobalt.[8][10] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][5]
Future research should focus on expanding molecular libraries to refine structure-activity relationships, optimizing ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and exploring novel mechanisms of action.[2][11] The attachment of moieties like sugars can also be explored to increase aqueous solubility and potentially enhance biological activity.[5]
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy – Department of Chemistry | CSU [chem.colostate.edu]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Thiosemicarbazides using IR and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds containing the N-N-C=S functional group. They are pivotal intermediates in the synthesis of various heterocyclic systems and exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[1][2][3] Accurate structural characterization is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and routine techniques for the unambiguous structural elucidation of these molecules. This document provides detailed protocols and data interpretation guidelines for their characterization.
Spectroscopic Data Interpretation
The key to characterizing thiosemicarbazides lies in identifying the characteristic signals from their core functional groups in both IR and NMR spectra.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For thiosemicarbazides, the most informative regions of the spectrum correspond to the N-H, C=N (in thiosemicarbazones), and C=S bonds.
Table 1: Characteristic IR Absorption Frequencies for Thiosemicarbazides
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching (ν) | 3100 - 3400 | Often appears as multiple sharp or broad bands, indicating different N-H environments and potential hydrogen bonding.[1][2][4] |
| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 | Present in aryl-substituted thiosemicarbazides. |
| C-H (Aliphatic) | Stretching (ν) | 2850 - 3000 | Present in alkyl-substituted thiosemicarbazides. |
| C=N (Imine) | Stretching (ν) | 1590 - 1620 | A strong band, characteristic of thiosemicarbazones formed from aldehydes or ketones.[2][3] |
| N-H | Bending (δ) | 1500 - 1650 | Can sometimes overlap with C=N or aromatic C=C vibrations.[5] |
| C=S (Thioamide) | Stretching (ν) | 750 - 850 | A band of medium to weak intensity. Its position can be influenced by coupling with other vibrations.[1][6] |
| C-N | Stretching (ν) | 1250 - 1350 | Useful but can be complex due to vibrational coupling. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For thiosemicarbazides, ¹H NMR is used to identify the number and environment of protons, especially the labile N-H protons, while ¹³C NMR identifies the carbon skeleton, most notably the characteristic C=S carbon.
Table 2: Typical ¹H NMR Chemical Shifts for Thiosemicarbazides (in DMSO-d₆)
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -NH- (Hydrazinic) | 9.0 - 12.0 | Often a broad singlet. Its chemical shift is highly dependent on substitution and hydrogen bonding.[2][7] |
| -NH₂ (Thioamide) | 7.5 - 8.5 | Can appear as one or two broad singlets.[2] |
| =N-NH- (Hydrazone) | 10.0 - 15.5 | In thiosemicarbazones, this proton is often highly deshielded, especially if involved in intramolecular hydrogen bonding.[8][9] |
| -CH=N- (Azomethine) | 7.5 - 8.5 | A singlet for the proton on the imine carbon in thiosemicarbazones derived from aldehydes.[2] |
| Ar-H (Aromatic) | 6.5 - 8.5 | Chemical shifts and splitting patterns depend on the substitution of the aromatic ring.[1] |
Table 3: Typical ¹³C NMR Chemical Shifts for Thiosemicarbazides (in DMSO-d₆)
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=S (Thione) | 177 - 183 | The most characteristic signal in the ¹³C NMR spectrum. It appears far downfield.[8][10] |
| C=N (Azomethine) | 126 - 141 | Present in thiosemicarbazones.[8] |
| Aromatic Carbons | 110 - 150 | Chemical shifts depend on the nature and position of substituents. |
| Aliphatic Carbons | 10 - 70 | Chemical shifts depend on the specific alkyl group and its proximity to electronegative atoms.[11] |
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones
This protocol describes a common method for synthesizing thiosemicarbazone derivatives via a condensation reaction, which can then be characterized.[12]
Materials:
-
Appropriate aldehyde or ketone (1 mmol)
-
Thiosemicarbazide or a substituted thiosemicarbazide (1 mmol)
-
Ethanol (10-20 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops) or potassium carbonate (0.2 g)[12][13]
-
50 mL round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the aldehyde/ketone (1 mmol) and the thiosemicarbazide (1 mmol) in ethanol in the round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Attach the condenser and reflux the mixture with stirring for 1-5 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature or in an ice bath.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product. The compound is now ready for spectroscopic analysis.
Protocol 2: Sample Preparation and Analysis by FT-IR Spectroscopy
For solid thiosemicarbazide samples, the KBr pellet or thin solid film methods are standard.
A. KBr Pellet Method [14]
-
Grind 1-2 mg of the dry thiosemicarbazide sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
B. Thin Solid Film Method [15][16]
-
Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone) in a small vial.[16]
-
Place a single drop of this solution onto the face of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[15]
-
If the resulting spectrum is too weak, add another drop of the solution and allow it to evaporate. If it is too strong, clean the plate and use a more dilute solution.
-
Place the plate in the spectrometer's sample holder and acquire the spectrum.
Protocol 3: Sample Preparation and Analysis by NMR Spectroscopy
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Materials & Equipment:
-
Thiosemicarbazide sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[17]
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).[18] Note: Many thiosemicarbazides are most soluble in DMSO-d₆.
-
Clean, dry NMR tube and cap.[19]
-
Pasteur pipette with a small cotton or glass wool plug.
-
Vortex mixer (optional).
Procedure:
-
Weigh the required amount of the thiosemicarbazide sample and place it in a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[19][20]
-
Mix thoroughly (vortex if necessary) to ensure the sample is completely dissolved. A homogeneous solution is essential for good spectral quality.[17][20]
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[19] This removes any particulate matter that can degrade spectral resolution.
-
Cap the NMR tube securely and label it clearly.
-
Insert the tube into the spinner turbine, adjust the depth using a gauge, and place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm), but the residual solvent peak can also be used for referencing.[18]
Workflow and Data Correlation
The following diagrams illustrate the logical workflow for characterizing thiosemicarbazides and the relationship between their structure and spectroscopic output.
Caption: Experimental workflow for thiosemicarbazide characterization.
Caption: Correlation of thiosemicarbazide structure with spectral data.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. westmont.edu [westmont.edu]
- 10. thiosemicarbazide(79-19-6) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. sites.bu.edu [sites.bu.edu]
- 20. organomation.com [organomation.com]
Application Notes and Protocols for X-ray Diffraction Analysis of Thiosemicarbazone Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of thiosemicarbazone and their metal complex crystal structures using X-ray diffraction (XRD) techniques. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design, as it provides insights into their chemical properties, reactivity, and potential biological interactions.
Introduction to Thiosemicarbazones and X-ray Diffraction
Thiosemicarbazones are a versatile class of ligands that can coordinate to a variety of metal centers, often exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The activity of these compounds is often enhanced upon coordination with a metal ion.[1] X-ray diffraction is the most powerful technique for unambiguously determining the solid-state molecular structure of thiosemicarbazones and their metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are critical for understanding their structure-activity relationships.[3]
Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are valuable techniques in the study of thiosemicarbazones. SC-XRD provides detailed atomic-level structural information, while PXRD is useful for phase identification and assessing the crystallinity of bulk samples.
Key Applications in Drug Development
-
Structure-Based Drug Design: High-resolution crystal structures of thiosemicarbazone complexes bound to biological targets (e.g., enzymes) can guide the rational design of more potent and selective drug candidates.
-
Understanding Coordination Chemistry: XRD studies reveal the coordination modes of thiosemicarbazone ligands (monodentate, bidentate, or tridentate) and the geometry of the resulting metal complexes, which are crucial for their biological activity.[4][5]
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) of a drug candidate is essential as they can have different physical properties, such as solubility and bioavailability. PXRD is a key technique for this purpose.
-
Quality Control: PXRD can be used to ensure the batch-to-batch consistency of the crystalline form of an active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Single-Crystal Growth of Thiosemicarbazones
High-quality single crystals are a prerequisite for SC-XRD analysis. The following is a general protocol for growing single crystals of thiosemicarbazone ligands and their metal complexes.
Materials:
-
Synthesized thiosemicarbazone ligand or metal complex
-
A range of high-purity solvents (e.g., DMSO, acetone, chloroform, methanol, ethanol)[2][6]
-
Small, clean glass vials or test tubes
-
Parafilm or screw caps
-
Microscope for crystal inspection
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation Method:
-
Dissolve the thiosemicarbazone compound in a suitable solvent or solvent mixture to create a near-saturated solution.[6][7]
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it, or loosely screw on the cap.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Crystal formation can take several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in a dewar or an insulated container to allow for slow cooling to room temperature.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a solvent in which it is highly soluble (the "solute solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solute solvent (the "precipitant solvent").
-
The precipitant solvent will slowly diffuse into the solute solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which they are insoluble and then allow them to air dry.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
This protocol outlines the general steps for analyzing a single crystal of a thiosemicarbazone compound using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Set up a data collection strategy to measure the intensities of a large number of reflections at various crystal orientations. Data is often collected at low temperatures (e.g., 100 K or 123 K) to minimize thermal vibrations.[2]
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensity of each reflection.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the space group and unit cell parameters.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares on F².[8]
-
Locate and refine hydrogen atoms.
-
The final refined structure should have low R-factors (R1 and wR2) and a good-of-fit (GooF) value close to 1.
-
Data Presentation
The following tables summarize representative crystallographic data for several thiosemicarbazone compounds and their metal complexes, as reported in the literature.
Table 1: Crystallographic Data for Thiosemicarbazone Ligands
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3a (a fluorine-functionalized thiosemicarbazone) | C₁₁H₁₄F₃N₃S | Monoclinic | P2₁/n | 8.5444(2) | 17.0578(4) | 10.2898(2) | 96.1840(10) | 1491.00(6) | 4 | [6][9] |
| 3a (coumarin-pendant thiosemicarbazone) | C₂₀H₁₇N₃O₂S | Orthorhombic | Pbcn | - | - | - | - | - | - | [10] |
| 3b (coumarin-pendant thiosemicarbazone) | C₂₂H₂₁N₃O₂S | Triclinic | P-1 | - | - | - | - | - | - | [10] |
Table 2: Crystallographic Data for Thiosemicarbazone Metal Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| [Fe(L¹)₂]Cl·2H₂O | C₂₆H₂₄ClFeN₁₀O₆S₂ | Triclinic | P-1 | - | - | - | - | - | - | - | - | [11] |
| Complex 1 [Ni(HL)(PPh₃)]Cl | C₂₆H₂₄Cl₂N₃NiOPS | Triclinic | P-1 | 9.333(3) | 10.316(3) | 15.611(4) | 93.677(5) | 90.998(5) | 95.767(5) | - | 1 | [12] |
| 4b (cyclometallated palladium compound) | C₁₇H₁₈F₃N₃PdS | Triclinic | P-1 | - | - | - | - | - | - | - | - | [6] |
| C1 [Sb(L¹)Cl₂] | C₁₉H₁₇Cl₂N₄SSb | Triclinic | P-1 | - | - | - | - | - | - | - | - | [2] |
| Cr(III) complex | - | Monoclinic | - | - | - | - | - | - | - | - | - | |
| Fe(III) complex | - | Triclinic | - | - | - | - | - | - | - | - | - | [13] |
| Pd(II) complexes | - | Orthorhombic | - | - | - | - | - | - | - | - | - | [5] |
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Thiosemicarbazone Ligand and its Palladium Complex [6]
| Parameter | Ligand (3a) | Pd Complex (4b) | Change upon Coordination |
| Bond Lengths (Å) | |||
| C(9)-S(1) | 1.670(2) | 1.746(3) | Lengthened |
| C(9)-N(2) | 1.385(9) | 1.311(4) | Shortened |
| C(9)-N(3) | 1.341(3) | 1.353(3) | Slightly Lengthened |
| Bond Angles (°) | |||
| N(2)-C(9)-S(1) | 120.3(2) | 114.9(2) | Decreased |
| N(2)-C(9)-N(3) | 116.5(2) | 120.9(2) | Increased |
| N(3)-C(9)-S(1) | 123.2(2) | 124.2(2) | Increased |
Note: The atom numbering C(9), S(1), N(2), and N(3) corresponds to the thiosemicarbazone backbone.
The changes in bond lengths and angles upon coordination are indicative of the deprotonation of the ligand and its binding to the metal center.[2][8] Specifically, the lengthening of the C=S bond and the shortening of the C-N bond suggest a change from a thione to a thiol form upon coordination.[8]
Visualizations
The following diagrams illustrate the workflow for the crystallographic analysis of thiosemicarbazones.
Caption: Experimental workflow for thiosemicarbazone crystal structure determination.
Caption: Logical relationship between molecular structure and diffraction data.
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. mdpi.com [mdpi.com]
- 3. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, X-ray crystal structure, DNA binding, antioxidant and cytotoxicity studies of Ni(ii) and Pd(ii) thiosemicarbazone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. purkh.com [purkh.com]
Application Notes and Protocols for In Vitro Screening of Thiosemicarbazide Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1] Their unique chemical structure, featuring a -NH-CS-NH-NH2 moiety, makes them promising candidates for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.[2][3][4] This document provides detailed protocols for the in vitro screening of the antibacterial activity of thiosemicarbazide compounds, focusing on established and reliable methods.
Data Presentation: Antibacterial Activity of Thiosemicarbazide Derivatives
The following tables summarize the antibacterial activity of various thiosemicarbazide derivatives against selected Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) | Staphylococcus aureus (ATCC 6538) | Staphylococcus epidermidis (ATCC 12228) | Micrococcus luteus (ATCC 10240) | Reference |
| Thiosemicarbazide SA1 (2-chlorophenyl) | 62.5 | - | - | - | [4] |
| Thiosemicarbazide T4A (2-fluorophenyl) | 64 | 32 | - | - | [2] |
| Thiosemicarbazide SA11 (3-trifluoromethylphenyl) | - | - | - | 3.9 | [4] |
| Thiosemicarbazide SA12 (4-trifluoromethylphenyl) | - | - | - | 3.9 | [4] |
| Thiosemicarbazone L1 | - | 100 | 100 | - | [5] |
| Thiosemicarbazone L4 | - | 100 | - | - | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 15442) | Reference |
| Thiosemicarbazide Derivatives | No significant activity reported | No significant activity reported | [2] |
Note: The antibacterial activity of thiosemicarbazides is often more pronounced against Gram-positive bacteria.[2]
Experimental Protocols
Detailed methodologies for key in vitro antibacterial screening assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Mueller-Hinton Broth (MHB)[6]
-
96-well microtiter plates[6]
-
Test thiosemicarbazide compounds dissolved in a suitable solvent (e.g., DMSO)[5][6]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[6]
-
Positive control (bacterial suspension without test compound)[6]
-
Negative control (broth without bacteria)[6]
-
Spectrophotometer or plate reader[7]
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test thiosemicarbazide compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well microtiter plate to achieve the desired concentration range.[6] The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium, pick 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well.[8]
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only) on each plate.
-
-
Incubation:
-
Seal the microtiter plates and incubate at 37°C for 18-24 hours.[6]
-
-
Reading Results:
Agar Well Diffusion Assay
This method is often used for preliminary screening of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile cotton swabs[6]
-
Test thiosemicarbazide compound dissolved in a suitable solvent[6]
-
Sterile cork borer or well cutter (e.g., 6 mm diameter)[6]
-
Standard antibiotic discs[6]
Protocol:
-
Preparation of Agar Plates:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Uniformly spread the inoculum over the entire surface of the MHA plate using a sterile cotton swab to create a lawn of bacteria.
-
-
Creating Wells:
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.[6]
-
-
Adding Test Compound:
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
-
Incubation:
-
Allow the plates to stand for a period to allow for diffusion of the compound, then incubate at 37°C for 18-24 hours.[6]
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10] It is performed after an MIC test.
Materials:
-
Results from the MIC broth microdilution assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Protocol:
-
Sub-culturing from MIC plate:
-
Plating:
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24-48 hours.[8]
-
-
Reading Results:
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for MBC determination following an MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes | MDPI [mdpi.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Evaluating the Anticonvulsant Activity of Thiosemicarbazones In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo evaluation of the anticonvulsant activity of thiosemicarbazone derivatives. It includes detailed protocols for the most common preclinical screening models—the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests—as well as the Rotarod test for assessing neurotoxicity. Additionally, this guide presents a summary of reported anticonvulsant activity for various thiosemicarbazone compounds and discusses their potential mechanisms of action.
Introduction
Thiosemicarbazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant properties. Their structural versatility allows for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships to identify potent and safe drug candidates. This document outlines the standardized in vivo methodologies crucial for the preclinical assessment of these compounds.
Data Presentation: Anticonvulsant and Neurotoxic Potential of Thiosemicarbazone Derivatives
The following tables summarize the anticonvulsant efficacy and neurotoxicity of various thiosemicarbazone derivatives as reported in the scientific literature. These data provide a comparative overview of the potential of different structural classes of thiosemicarbazones.
Table 1: Anticonvulsant Activity of Thiosemicarbazone Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound ID | Animal Model | Route of Administration | Time (h) | ED50 (mg/kg) | Reference |
| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | Mouse | i.p. | 0.5 | Active | [1] |
| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl)thiosemicarbazone (12) | Mouse | i.p. | 4 | Active | [1] |
| 6-nitro benzothiazolyl thiosemicarbazone derivative 1a | Mouse / Rat | i.p. / p.o. | - | Promising | [2] |
| N-(Arylalkyl)triazole derivative 11a | Mouse | - | - | 50.8 | [3] |
| N-(Arylalkyl)triazole derivative 11b | Mouse | - | - | 54.8 | [3] |
| 3n | Mouse | - | - | 46.1 | [3] |
| 3q | Mouse | - | - | 64.3 | [3] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: Anticonvulsant Activity of Thiosemicarbazone Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Compound ID | Animal Model | Route of Administration | Dose (mg/kg) | Protection (%) / Effect | Reference |
| Isatin thiosemicarbazone derivatives (k and n) | Rat | i.p. | 10, 30 | Significantly prevented epileptogenesis | [4] |
| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | Mouse | i.p. | - | Most active in scPTZ test at 4h | [1] |
| N-(Arylalkyl)triazole derivative 11a | Mouse | - | - | ED50 = 76.0 mg/kg | [3] |
| N-(Arylalkyl)triazole derivative 11b | Mouse | - | - | ED50 = 52.8 mg/kg | [3] |
Table 3: Neurotoxicity of Thiosemicarbazone Derivatives in the Rotarod Test
| Compound ID | Animal Model | Route of Administration | TD50 (mg/kg) / Observation | Reference |
| 2,4-dichlorophenyl substituted biphenyl derivative (9) | Mouse | i.p. | Neurotoxic at higher doses | [1] |
| 2-fluorophenyl substituted biphenyl derivative (10) | Mouse | i.p. | Neurotoxic at higher doses | [1] |
| 6-substituted benzothiazolyl-2-thiosemicarbazones | Mouse | - | Lesser or no neurotoxicity compared to phenytoin | [2] |
| Isatin thiosemicarbazone derivatives (k and n) | Rat | i.p. | Improved motor coordination | [4] |
TD50 (Median Toxic Dose) is the dose at which a substance is expected to produce a toxic effect in 50% of the population.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Test thiosemicarbazone compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Randomly divide the animals into groups (n=8-10 per group): vehicle control, positive control (standard drug), and test compound groups (at least 3 dose levels). Administer the compounds intraperitoneally (i.p.) or orally (p.o.).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies (e.g., 0.5, 1, 2, and 4 hours post-administration).
-
Induction of Seizure:
-
Gently restrain the animal.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).
-
-
Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered as protection.
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. The ED50 value can be calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold and are effective against myoclonic and absence seizures.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
Test thiosemicarbazone compound
-
Vehicle
-
Standard anticonvulsant drug (e.g., Diazepam)
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.
-
Drug Administration: Randomly assign animals to control and test groups. Administer the vehicle, standard drug, or test compound (at least 3 dose levels) i.p. or p.o.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected time to peak effect of the test compound (e.g., 30 minutes).
-
Induction of Seizure: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce clonic convulsions in a high percentage of animals (e.g., 85 mg/kg, s.c. for mice).[4]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation cage and observe for the onset of clonic convulsions for a period of 30 minutes. The presence of generalized clonic seizures lasting for at least 5 seconds is considered the endpoint.
-
Endpoint: The absence of clonic seizures within the observation period is considered as protection. The latency to the first seizure can also be recorded.
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group. The dose that protects 50% of the animals (ED50) can be determined.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
Materials:
-
Mice or rats
-
Rotarod apparatus
-
Test thiosemicarbazone compound
-
Vehicle
Procedure:
-
Training: Prior to the test, train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes). Animals that are unable to remain on the rod for the entire duration are excluded from the study.
-
Drug Administration: Administer the vehicle or test compound at various doses to different groups of trained animals.
-
Testing: At predetermined time intervals after drug administration (coinciding with the anticonvulsant testing time points), place the animals on the rotating rod.
-
Observation: Record the time each animal remains on the rod. A fall from the rod is considered the endpoint. A cut-off time is typically set (e.g., 120 seconds).
-
Endpoint: The inability of an animal to remain on the rod for the predetermined cut-off time is indicative of motor impairment.
-
Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated to quantify the neurotoxicity.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Proposed Mechanisms of Anticonvulsant Action
Discussion of Potential Mechanisms of Action
The precise mechanisms by which thiosemicarbazones exert their anticonvulsant effects are not fully elucidated and may vary between different derivatives. However, based on the structure of these compounds and the known mechanisms of other anticonvulsant drugs, several hypotheses can be proposed:
-
Modulation of Voltage-Gated Ion Channels: Like many established anticonvulsants (e.g., phenytoin, carbamazepine), thiosemicarbazones may stabilize the inactivated state of voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
-
Enhancement of GABAergic Neurotransmission: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Thiosemicarbazones may act as positive allosteric modulators of GABA-A receptors, enhancing the influx of chloride ions in response to GABA binding and leading to hyperpolarization of the neuronal membrane.
-
Attenuation of Glutamatergic Neurotransmission: Glutamate is the major excitatory neurotransmitter. Some anticonvulsants act by blocking glutamate receptors (e.g., NMDA or AMPA receptors). It is plausible that certain thiosemicarbazone derivatives could exhibit antagonist activity at these receptors, thereby reducing neuronal excitability.
Further mechanistic studies, including electrophysiological and binding assays, are necessary to confirm these hypotheses and to fully characterize the molecular targets of anticonvulsant thiosemicarbazones.
Conclusion
The in vivo models and protocols described in this document provide a robust framework for the preclinical evaluation of thiosemicarbazone derivatives as potential anticonvulsant agents. The MES and PTZ tests are effective primary screening tools to identify active compounds, while the rotarod test is essential for assessing their neurotoxic side-effect profile. The systematic application of these methods will facilitate the identification and development of novel, safe, and effective thiosemicarbazone-based therapies for epilepsy.
References
- 1. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saapjournals.org [saapjournals.org]
Application Notes and Protocols for Electrochemical Evaluation of Thiosemicarbazide Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing electrochemical methods to assess the efficacy of thiosemicarbazide and its derivatives as corrosion inhibitors. The primary techniques covered are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), which are powerful tools for quantifying corrosion rates and understanding inhibition mechanisms.
Introduction to Thiosemicarbazides as Corrosion Inhibitors
Thiosemicarbazide and its derivatives are organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and copper, in different corrosive environments.[1][2][3] Their effectiveness is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface.[4] This adsorption process forms a protective film that acts as a barrier to corrosive species, thereby mitigating the corrosion process.[4] Thiosemicarbazides are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][5][6]
Key Electrochemical Techniques
Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most common electrochemical methods for evaluating the performance of corrosion inhibitors.
-
Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current. The data is plotted as a Tafel plot (log |current density| vs. potential). Key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extracted from these plots to determine the corrosion rate and inhibition efficiency.[7]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes occurring at the electrode/electrolyte interface. It involves applying a small amplitude AC voltage signal over a wide range of frequencies and measuring the impedance. The data is typically represented as Nyquist and Bode plots. From these plots, parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined, which are used to calculate the inhibition efficiency.[7][8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating thiosemicarbazide corrosion inhibitors using electrochemical methods.
Caption: Experimental workflow for electrochemical testing of corrosion inhibitors.
Detailed Experimental Protocols
Preparation of Solutions and Electrode
-
Corrosive Medium: Prepare the desired corrosive solution (e.g., 1.0 M HCl) by diluting concentrated acid with distilled or deionized water.[8]
-
Inhibitor Solutions: Prepare a stock solution of the thiosemicarbazide inhibitor in a suitable solvent (e.g., DMSO, ethanol) if it has low solubility in the corrosive medium.[8] Then, prepare a series of test solutions by adding different concentrations of the inhibitor to the corrosive medium.[5][8] A blank solution (corrosive medium without inhibitor) should also be prepared.[8]
-
Working Electrode: A cylindrical metal rod (e.g., carbon steel with a composition of C 0.326%, Si 0.235%, Mn 0.742%, P 0.016%, Cr 0.073%, Ni 0.015%, Al 0.022%, S 0.017%, Cu 0.129%, V 0.002%, and the rest iron) can be mounted in epoxy resin, leaving a defined surface area exposed.[8] Before each experiment, the exposed surface should be mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and dried.
Electrochemical Measurements
A standard three-electrode electrochemical cell is used, consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[8]
4.2.1. Potentiodynamic Polarization (PDP) Protocol
-
Immerse the electrodes in the test solution and allow the system to stabilize at its open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes).
-
Set the potential range for the scan, typically from -250 mV to +250 mV relative to the OCP.
-
Apply a slow scan rate, for example, 1.0 mV/s.[8]
-
Record the resulting current density as a function of the applied potential.
-
Analyze the data using appropriate software to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[7]
4.2.2. Electrochemical Impedance Spectroscopy (EIS) Protocol
-
After stabilizing the system at its OCP, apply a small amplitude sinusoidal AC voltage, typically 5-10 mV.[7]
-
Sweep the frequency over a wide range, for instance, from 100 kHz down to 0.1 Hz or 0.01 Hz.[8]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Fit the experimental data to a suitable equivalent electrical circuit to determine the electrochemical parameters. A common circuit includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.[8]
-
Calculate the inhibition efficiency (IE%) using the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Presentation
The following tables summarize quantitative data from studies on various thiosemicarbazide derivatives as corrosion inhibitors for steel in acidic media.
Table 1: Potentiodynamic Polarization Data for Thiosemicarbazide Derivatives on Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) | Reference |
| Blank | - | -475 | 1152 | 102 | -123 | - | [8] |
| TSC4 | 1.0 x 10⁻³ | -435 | 69.1 | 79 | -101 | 94.0 | [8] |
| TSC5 | 1.0 x 10⁻³ | -442 | 58.7 | 81 | -103 | 94.9 | [8] |
| HAcETSc | 2.0 x 10⁻³ | - | - | - | - | 71.31 | [5] |
| Sn(HAcETSc)PhenCl₂ | 2.0 x 10⁻³ | - | - | - | - | 88.44 | [5] |
Table 2: Electrochemical Impedance Spectroscopy Data for Thiosemicarbazide Derivatives on Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | n | IE (%) | Reference |
| Blank | - | 20.3 | 120.3 | 0.85 | - | [8] |
| TSC4 | 1.0 x 10⁻³ | 340.1 | 55.4 | 0.89 | 94.0 | [8] |
| TSC5 | 1.0 x 10⁻³ | 398.1 | 49.8 | 0.90 | 94.9 | [8] |
| HAcETSc | 2.0 x 10⁻³ | - | - | - | 64.80 | [5] |
| Sn(HAcETSc)PhenCl₂ | 2.0 x 10⁻³ | - | - | - | 87.81 | [5] |
Mechanism of Inhibition
The corrosion inhibition of thiosemicarbazides is primarily due to their adsorption on the metal surface. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings (if present), play a crucial role in the adsorption process. The adsorbed inhibitor molecules form a protective layer that blocks the active corrosion sites on the metal surface.
The following diagram illustrates the proposed inhibition mechanism.
Caption: Inhibition mechanism of thiosemicarbazide on a metal surface in acidic medium.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazide and its derivatives as promising corrosion inhibitors: A Mini-Review - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for Molecular Docking of Thiosemicarbazide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and validating molecular docking studies of thiosemicarbazide derivatives with their protein targets. The protocols outlined below are compiled from established methodologies in the field and are intended to serve as a detailed resource for researchers in drug discovery and development.
Introduction to Thiosemicarbazides and Molecular Docking
Thiosemicarbazides and their Schiff bases, thiosemicarbazones, are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions and interact with the active sites of various enzymes.[3] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction mechanisms at the atomic level.[1][4] This information is invaluable for rational drug design and lead optimization.
Molecular Docking Protocols
A generalized workflow for molecular docking of thiosemicarbazide derivatives is presented below. Specific parameters and software may vary depending on the target protein and computational resources.
Software and Force Fields
Several software packages are commonly used for molecular docking studies of thiosemicarbazide derivatives. The choice of software often depends on the specific research question, user expertise, and available computational resources.
| Software Suite | Docking Algorithm | Common Force Fields | Reference |
| AutoDock | Lamarckian Genetic Algorithm | MMFF94, Gasteiger charges | [5] |
| GOLD Suite | Genetic Algorithm | ChemPLP, GoldScore | [6] |
| MOE (Molecular Operating Environment) | Triangle Matcher, Alpha PMI | AMBER, CHARMM | [7] |
| Surflex-Dock | Incremental Construction | Surflex scoring function | [8] |
| AutoDock Vina | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Vina scoring function | [9] |
General Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking experiment involving thiosemicarbazide derivatives.
Detailed Protocol: Docking of a Thiosemicarbazide Derivative to DNA Gyrase B using AutoDock
This protocol provides a step-by-step guide for a common docking scenario.
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, for example, E. coli DNA gyrase B (PDB ID: 1KZN), from the Protein Data Bank.[5]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools.[5]
2. Ligand Preparation:
-
Draw the 2D structure of the thiosemicarbazide derivative using a chemical drawing software and convert it to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94.[10]
-
Assign Gasteiger charges to the ligand atoms.[5]
3. Grid Box Definition:
-
Define a grid box centered on the active site of the protein. The grid dimensions should be sufficient to encompass the entire binding pocket. For DNA gyrase B, a grid of 60 x 60 x 60 Å with a grid spacing of 0.375 Å can be used.[5]
4. Docking Simulation:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking calculations.[5]
-
Set the number of genetic algorithm runs to 100, with a population size of 150, and a maximum of 2,500,000 energy evaluations.[5]
5. Analysis of Results:
-
Analyze the docking results based on the binding energy and the clustering of the docked conformations.
-
Visualize the protein-ligand interactions of the best-ranked pose to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Quantitative Data from Docking and Experimental Studies
The following tables summarize quantitative data from various studies on thiosemicarbazide-protein interactions.
Table 1: Docking Scores and Binding Energies of Thiosemicarbazide Derivatives
| Compound Class | Target Protein | Software | Scoring Function/Energy | Value (kcal/mol) | Reference |
| 4-Aryl-thiosemicarbazides | E. coli DNA gyrase B | AutoDock 4.2 | Docking Score | -5.7 to -6.5 | [5] |
| Thiosemicarbazone Derivatives | HCV 4WTG Polymerase | MOE 2015.10 | Docking Score | Not specified | [7] |
| Indole-Thiosemicarbazones | DNA | - | Binding Energy | -8.21 to -11.15 | [11] |
| Indole-Thiosemicarbazones | Human Serum Albumin (HSA) | - | Binding Energy | -7.38 to -10.00 | [11] |
| Thiosemicarbazone Analogues | Tyrosinase | Surflex-Dock | - | Not specified | [8] |
| Thiosemicarbazide Derivatives | M. tuberculosis glutamine synthetase | GOLD Suite v.5.5 | ChemPLP | 56.13 to 70.97 (arbitrary units) | [12] |
| Thiosemicarbazone Derivatives | Topoisomerase IIβ | - | Docking Score | Not specified | [13] |
Table 2: In Vitro Inhibitory Activity of Thiosemicarbazide Derivatives
| Compound Class | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | Enzyme Inhibition | 0.76 | [3] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | Enzyme Inhibition | 3.80 | [3] |
| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | Enzyme Inhibition | 2.62 | [3] |
| 4-Methoxybenzaldehyde thiosemicarbazone | B16 Mouse Melanoma Cells | Cytotoxicity | 139 | [3] |
| Quinazolinone-based thiosemicarbazones | M. tuberculosis H37Rv | Antitubercular | 0.13–0.17 | [9] |
| 2-Pyridine ring thiosemicarbazides | Mycobacterium strains | Antitubercular (MIC) | 7.81–31.25 (µg/mL) | [9] |
| Thiosemicarbazone Derivatives | MCF-7, A549 cell lines | Cytotoxicity | Varies | [13] |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Enzyme Inhibition | 14 | [14] |
Experimental Validation Protocols
Experimental validation is crucial to confirm the computational predictions from molecular docking.
Enzyme Inhibition Assays
4.1.1. Tyrosinase Inhibition Assay [2][3]
-
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. The inhibition is monitored by measuring the decrease in the formation of dopachrome from L-DOPA.
-
Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound dissolved in DMSO.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
4.1.2. Urease Inhibition Assay [2]
-
Principle: This assay determines the inhibitory effect of a compound on urease activity, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition is quantified by measuring the reduction in ammonia production.
-
Reagents: Jack bean urease, urea, phenol red indicator, phosphate buffer (pH 7.0), test compound.
-
Procedure:
-
Prepare a reaction mixture containing buffer, urease, and the test compound.
-
Pre-incubate the mixture.
-
Add urea to start the reaction.
-
Measure the change in absorbance at 560 nm due to the pH change caused by ammonia production.
-
Calculate the percentage of inhibition and IC50 value.
-
Cell-Based Assays
4.2.1. MTT Cytotoxicity Assay [15][16]
-
Principle: This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the thiosemicarbazide derivative for a specified period (e.g., 24, 48, or 72 hours).[15][16]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
4.2.2. Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA) [17]
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. Resazurin, a blue and non-fluorescent indicator, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized culture of M. tuberculosis.
-
Incubate the plates for 7 days.
-
Add resazurin solution to each well and incubate for another 24 hours.[17]
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Signaling Pathways
Thiosemicarbazide derivatives have been shown to interact with key proteins in various signaling pathways implicated in diseases like cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and angiogenesis.[10] Thiosemicarbazones have been shown to inhibit STAT3 signaling.[15]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QSAR Modeling of Thiosemicarbazides' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Quantitative Structure-Activity Relationship (QSAR) modeling of thiosemicarbazide derivatives to predict their biological activity. It covers experimental procedures for the synthesis and biological evaluation of these compounds, as well as a comprehensive guide to developing robust QSAR models.
Introduction to Thiosemicarbazides and QSAR Modeling
Thiosemicarbazides are a class of organic compounds characterized by the H2N-NH-C(=S)-NH2 functional group. Their derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The mechanism of action for their anticancer effects often involves the induction of apoptosis through pathways involving caspase activation and the generation of reactive oxygen species (ROS).[1][3][4][5] Furthermore, some thiosemicarbazones, derived from thiosemicarbazides, are known inhibitors of key enzymes such as ribonucleotide reductase and topoisomerases, which are crucial for DNA synthesis and repair.[6][7][8][9]
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features through descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates and reducing the need for extensive experimental screening.
Experimental Protocols
General Protocol for the Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives through the condensation reaction of a substituted aldehyde or ketone with a thiosemicarbazide.
Materials:
-
Substituted aldehyde or ketone
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde or ketone (1 equivalent) in a suitable volume of ethanol.
-
Add the thiosemicarbazide or substituted thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The thiosemicarbazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven or desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.
Figure 1: General workflow for the synthesis of thiosemicarbazone derivatives.
Protocol for In Vitro Antitubercular Activity Assay
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of thiosemicarbazide derivatives against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA).
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Sterile pipette tips and tubes
-
Incubator (37 °C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the stock solutions with Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the microplate and incubate at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol for Tyrosinase Inhibitory Activity Assay
This protocol describes the determination of the tyrosinase inhibitory activity of thiosemicarbazide derivatives using L-DOPA as a substrate.
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO.
-
In a 96-well microplate, add the test compound solution at various concentrations, phosphate buffer, and mushroom tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at different time intervals (e.g., every minute for 10 minutes).
-
The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Calculate the percentage of tyrosinase inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.
QSAR Modeling Protocol
This section provides a step-by-step protocol for developing a predictive QSAR model for the biological activity of thiosemicarbazide derivatives.
Data Set Preparation
-
Data Collection: Compile a dataset of thiosemicarbazide derivatives with their corresponding experimentally determined biological activities (e.g., IC50, MIC). The data should be from a consistent experimental protocol.
-
Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.
-
Structural Data: Draw the 2D structures of all compounds using a chemical drawing software and save them in a suitable format (e.g., SDF).
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
Molecular Descriptor Calculation
-
3D Structure Generation: Convert the 2D structures into 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Descriptor Calculation: Use specialized software (e.g., DRAGON, PaDEL-Descriptor) to calculate a wide range of molecular descriptors for each compound. These can include:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Geometrical descriptors, surface area, volume.
-
Physicochemical descriptors: LogP, molar refractivity.
-
Model Development
-
Descriptor Selection: From the large pool of calculated descriptors, select a subset of relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This can be achieved using techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis.
-
Model Building: Use a statistical method to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Artificial Neural Networks (ANN)
-
Model Validation
-
Internal Validation: Assess the robustness and stability of the model using the training set. Common techniques include:
-
Leave-One-Out Cross-Validation (LOO-CV): A model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for all compounds. The cross-validated correlation coefficient (Q²) is a key metric.
-
Y-randomization: The biological activity values are randomly shuffled, and new QSAR models are built. The resulting models should have very low R² and Q² values, ensuring the original model is not due to chance correlation.
-
-
External Validation: Evaluate the predictive power of the model on the independent test set. The model's ability to predict the activity of compounds not used in its development is a crucial test of its utility. The predictive correlation coefficient (R²_pred) is calculated.
Figure 2: Workflow for QSAR model development and validation.
Data Presentation
The following tables summarize hypothetical quantitative data from QSAR studies on thiosemicarbazide derivatives.
Table 1: Biological Activity Data for a Series of Thiosemicarbazide Derivatives
| Compound ID | Structure | IC50 (µM) | pIC50 |
| TSC-01 | [Structure 1] | 15.2 | 4.82 |
| TSC-02 | [Structure 2] | 8.5 | 5.07 |
| TSC-03 | [Structure 3] | 2.1 | 5.68 |
| ... | ... | ... | ... |
| TSC-20 | [Structure 20] | 25.0 | 4.60 |
Table 2: Statistical Parameters of a Developed QSAR Model
| Parameter | Value | Description |
| N | 20 | Number of compounds in the dataset |
| N_train | 15 | Number of compounds in the training set |
| N_test | 5 | Number of compounds in the test set |
| R² | 0.92 | Coefficient of determination for the training set |
| R²_adj | 0.90 | Adjusted R² for the training set |
| Q² (LOO) | 0.85 | Cross-validated R² from Leave-One-Out |
| R²_pred | 0.88 | Predictive R² for the test set |
| RMSE | 0.15 | Root Mean Square Error |
Visualization of Signaling Pathways
Thiosemicarbazides can induce apoptosis through the intrinsic pathway. The following diagram illustrates a simplified representation of this process.
Figure 3: Simplified intrinsic apoptosis pathway induced by thiosemicarbazides.
Another key mechanism of action for some thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.
Figure 4: Inhibition of ribonucleotide reductase by thiosemicarbazones.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
Application Notes and Protocols: Thiosemicarbazides in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry. Their ability to chelate metal ions and interact with various biological targets has led to the development of potent anticancer, antimicrobial, antiviral, and anticonvulsant agents.[1][2] This document provides a detailed overview of their applications, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Biological Activities and Quantitative Data
Thiosemicarbazide derivatives have demonstrated significant efficacy across various therapeutic areas. The following tables summarize the quantitative data (IC50 and MIC values) for representative compounds, showcasing their potential in drug development.
Anticancer Activity
The anticancer properties of thiosemicarbazones are often attributed to their ability to inhibit enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II, and their capacity to chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS).[3][4][5]
Table 1: Anticancer Activity of Thiosemicarbazone Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | SW480 (Colon) | 0.82 | [6] |
| COTI-2 | SW480 (Colon) | 0.56 | [6] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [7] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [7] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [7] |
| Compound III-16 | SGC-7901 (Gastric) | 0.032 | [8] |
| Dp44mT | Various tumor cells | Varies | [9] |
| Thiazole Derivative 9 | MCF-7 (Breast) | 14.6 ± 0.8 | [10] |
| Thiazole Derivative 11b | MCF-7 (Breast) | 28.3 ± 1.5 | [10] |
Antimicrobial Activity
Thiosemicarbazides exhibit potent antibacterial and antifungal activity, often by disrupting microbial cell processes through metal chelation or enzyme inhibition.[11][12]
Table 2: Antibacterial Activity of Thiosemicarbazide Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [11] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [11] |
| Thiosemicarbazide 3a | Staphylococcus spp. | 1.95 | [12] |
| Thiosemicarbazide 3e | B. cereus ATCC 10876 | 7.81 | [12] |
| Compound 3g | S. aureus | 6.25 | |
| Compound 3g | P. aeruginosa | 6.25 | |
| Compound 3f | S. aureus | 12.5 | |
| Compound 3f | P. aeruginosa | 12.5 | |
| Imidazole-thiosemicarbazide ITD-13 | M. tuberculosis H37Rv | 15.62 | [13] |
| Imidazole-thiosemicarbazide ITD-20 | M. tuberculosis H37Rv | 31.25 | [13] |
| Imidazole-thiosemicarbazide ITD-30 | M. tuberculosis H37Rv | 31.25 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of thiosemicarbazide derivatives. The following protocols provide step-by-step guidance for key experiments.
Synthesis of Thiosemicarbazones
A general and widely used method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[10][14]
Protocol 1: General Synthesis of a Thiosemicarbazone Derivative
-
Dissolution: Dissolve one molar equivalent of the desired thiosemicarbazide in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: To the solution from step 1, add one molar equivalent of the corresponding aldehyde or ketone.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 1 to 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, dioxane) to obtain the pure thiosemicarbazone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Evaluation of Antibacterial Activity
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[15][16][17]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of the test thiosemicarbazide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
The biological activities of thiosemicarbazides are underpinned by their interactions with specific cellular pathways and molecules. The following diagrams, generated using Graphviz, illustrate these mechanisms and provide a visual representation of experimental workflows.
Mechanisms of Anticancer Activity
General Synthesis Workflow
Antimicrobial Susceptibility Testing Workflow
Conclusion
Thiosemicarbazides and their derivatives continue to be a rich source of lead compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of novel therapeutics. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of new drugs based on the thiosemicarbazide scaffold. Further research focusing on structure-activity relationships and mechanism of action studies will undoubtedly lead to the identification of even more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for thiosemicarbazide synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiosemicarbazide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for thiosemicarbazide synthesis?
Common methods for synthesizing thiosemicarbazide involve the reaction of a hydrazine salt with a thiocyanate salt. For instance, hydrazine sulfate can be reacted with ammonium thiocyanate.[1] Another common approach is the reaction of hydrazine hydrate with ammonium thiocyanate.[2][3] For the synthesis of substituted thiosemicarbazides, carbohydrazides can be reacted with aryl isothiocyanates.[4][5]
Q2: How do reaction conditions influence the synthesis of thiosemicarbazide and its derivatives?
Reaction conditions play a critical role in the synthesis of thiosemicarbazide and its subsequent derivatives. Key parameters include:
-
Temperature: Refluxing is often employed to drive the reaction to completion. For example, refluxing a mixture of ammonium thiocyanate and hydrazine hydrate for three hours is a documented procedure.[2] However, for the synthesis of some derivatives like thiosemicarbazones, the reaction can proceed at room temperature.[6][7]
-
pH: The pH of the reaction medium is crucial, especially when synthesizing heterocyclic compounds from thiosemicarbazides. Acidic conditions, often using catalysts like glacial acetic acid, are common for the synthesis of thiosemicarbazones.[8][9] The pH also influences the cyclization pathway of thiosemicarbazides, with acidic media favoring the formation of 1,3,4-thiadiazoles and alkaline media favoring 1,2,4-triazoles.[10]
-
Solvent: The choice of solvent is important for dissolving reactants and facilitating the reaction. Ethanol and methanol are frequently used solvents for these syntheses.[6][8][9] The solubility of reactants in the chosen solvent can impact reaction yields.[11]
Q3: What are some common side reactions or impurities I should be aware of?
During the synthesis of thiosemicarbazide, the formation of hydrogen sulfide can occur, particularly during refluxing, which necessitates conducting the reaction in a well-ventilated fume hood.[1] Impurities can arise from unreacted starting materials or the formation of byproducts. Purification steps, such as recrystallization from a suitable solvent like an ethanol-water mixture, are essential to obtain a pure product.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure reagents. 3. Suboptimal reaction temperature. 4. Absence of a required catalyst.[9] | 1. Increase the reaction time or temperature. 2. Ensure the purity of starting materials.[9] 3. Optimize the reaction temperature based on literature procedures. 4. If applicable, add a few drops of an acid catalyst like glacial acetic acid.[9] |
| Difficulty in Product Isolation/Precipitation | 1. The product is soluble in the reaction solvent. 2. Insufficient cooling of the reaction mixture. | 1. If the product remains dissolved, try pouring the reaction mixture into ice-cold water to induce precipitation.[9] 2. Cool the reaction mixture in an ice bath to promote crystallization.[9] 3. Concentrate the solution by removing the solvent under reduced pressure. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. The product has a low melting point. | 1. Purify the product by washing with a suitable solvent like diethyl ether or methanol to remove unreacted starting materials.[9] Recrystallize the product from an appropriate solvent system.[9] 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Formation of Unexpected Products | 1. Incorrect reaction conditions (e.g., pH). 2. Side reactions due to reactive functional groups. | 1. Carefully control the pH of the reaction medium, as it can direct the reaction towards different products, especially in cyclization reactions.[10] 2. Protect sensitive functional groups in the starting materials if necessary. |
Quantitative Data Summary
Table 1: Reported Yields for Thiosemicarbazide Synthesis
| Reactants | Reaction Conditions | Yield | Reference |
| Ammonium thiocyanate, 85% Hydrazine hydrate | Reflux for 3 hours in water/ethanol | 56.6% | [2] |
| Hydrazine sulfate, Ammonium thiocyanate | Reflux for 18 hours in methanol/water with acetone | High yielding | [1] |
| Hydrazonium thiocyanate | Boiling in aqueous solution with ketone catalyst | At least 90% | [12] |
Table 2: Reported Yields for Thiosemicarbazone Derivative Synthesis
| Reactants | Reaction Conditions | Yield | Reference |
| Thiosemicarbazide, Aromatic aldehydes | Reflux for 5 hours in ethanol with glacial acetic acid | Not specified | [8] |
| Substituted thiosemicarbazide, Benzaldehyde derivatives | Stirred for 24 hours in methanol at room temperature | 30% (for one derivative) | [6] |
| 4-phenylthiosemicarbazide, Various aldehydes/ketones | Stirred for 24 hours in methanol at room temperature | High yields | [6] |
| Aliphatic/Aromatic amines and a thiosemicarbazone precursor | Varied conditions (acetonitrile or THF) | 75-98% | [11] |
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazide from Ammonium Thiocyanate and Hydrazine Hydrate [2]
-
Dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.
-
Reflux the mixture for three hours under a nitrogen atmosphere.
-
Allow the solution to cool slightly and filter to remove any coagulated sulfur.
-
Let the filtrate stand overnight to allow for crystallization.
-
Filter the obtained crystals and recrystallize them from a 1:1 mixture of water and ethanol.
-
The expected yield is approximately 56.6% after evaporating the mother liquor to obtain a second crop of crystals.
Protocol 2: Synthesis of a Thiosemicarbazone Derivative from an Aromatic Aldehyde and Thiosemicarbazide [9]
-
In a round-bottom flask, dissolve the aromatic aldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
To this solution, add thiosemicarbazide (0.01 mol, 0.91 g).
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Heat the reaction mixture under reflux with continuous stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow the solid product to precipitate.
-
Filter the precipitated solid and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Purify the crude product by recrystallization from absolute ethanol.
Visualizations
Caption: General workflow for the synthesis of thiosemicarbazide and its derivatives.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
Improving yield and purity of 4-(4-Fluorophenyl)-3-thiosemicarbazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 4-(4-Fluorophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward synthesis involves the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate.[1] This reaction is typically carried out in a suitable solvent like ethanol or methanol.[1]
Q2: What are the critical parameters that can affect the yield and purity of the final product?
Several factors can influence the outcome of the synthesis:
-
Reagent Purity: The purity of both 4-fluorophenyl isothiocyanate and hydrazine hydrate is crucial. Impurities can lead to side reactions and the formation of unwanted byproducts.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating.[1] Excessive heat can lead to the degradation of the product.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion. Insufficient reaction time will result in a lower yield.
-
Solvent Choice: Anhydrous solvents like ethanol or methanol are commonly used. The choice of solvent can affect the solubility of reactants and the precipitation of the product.[2]
-
Stoichiometry: Using a slight excess of hydrazine hydrate can help to ensure the complete consumption of the isothiocyanate.
Q3: How can I purify the crude this compound?
Recrystallization is the most common method for purifying the crude product.[2] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.[2] The choice of solvent depends on the solubility of the compound and the impurities present.
Q4: What are some common side products that can form during the synthesis?
Potential side products can arise from impurities in the starting materials or from side reactions. For instance, if the isothiocyanate is contaminated with the corresponding isocyanate, a semicarbazide derivative could be formed. Dimerization or polymerization of the isothiocyanate is also a possibility under certain conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. Gentle heating may be required, but avoid excessive heat. | |
| Inappropriate solvent. | Ensure the use of an anhydrous solvent like ethanol or methanol.[2] | |
| Reactant degradation. | Use high-purity starting materials. Ensure the 4-fluorophenyl isothiocyanate has not degraded. | |
| Product is an Oil or Fails to Precipitate | The product is highly soluble in the reaction solvent. | After the reaction is complete, try cooling the mixture in an ice bath to induce precipitation. If that fails, the solvent can be removed under reduced pressure, and the residue triturated with a non-polar solvent like hexane to induce solidification. |
| Presence of impurities. | Purify the crude product using column chromatography on silica gel. | |
| Product is Discolored | Presence of colored impurities from starting materials or side reactions. | Recrystallize the product from a suitable solvent. The use of activated charcoal during recrystallization can sometimes help to remove colored impurities. |
| Multiple Spots on TLC after Reaction | Incomplete reaction. | Continue the reaction and monitor by TLC until the starting material spot disappears. |
| Formation of side products. | Isolate the desired product using column chromatography. Adjusting reaction conditions (e.g., temperature, stoichiometry) may help to minimize side product formation. |
Data Presentation
Table 1: Representative Yields for the Synthesis of Aryl Thiosemicarbazide Derivatives
| Aryl Isothiocyanate | Reaction Conditions | Solvent | Yield (%) | Reference |
| 3-Methoxyphenyl isothiocyanate | Reflux | Ethanol | 46-99 | [3] |
| Phenyl isothiocyanate | Room Temperature | Ethanol | >95 | [4] |
| 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | Room Temperature, 4h | Ethanol | Not specified | [5] |
| 2-Fluorophenyl isothiocyanate | Room Temperature, 1h | 85% Ethanol | Not specified | [6] |
Note: The yields can vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorophenyl isothiocyanate
-
Hydrazine hydrate (85% or higher)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions requiring heating)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
With continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction (indicated by the disappearance of the isothiocyanate spot on TLC), a white precipitate of this compound should form.
-
If precipitation is slow, the reaction mixture can be cooled in an ice bath to facilitate product formation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified product under vacuum to obtain this compound as a white solid.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, methanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Substituted Thiosemicarbazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of substituted thiosemicarbazones?
A1: The most common method for synthesizing substituted thiosemicarbazones is through a condensation reaction between a substituted thiosemicarbazide and an appropriate aldehyde or ketone.[1][2][3][4][5] This reaction is typically catalyzed by a small amount of acid.
Q2: I am not getting any product. What are the possible reasons?
A2: Several factors could lead to reaction failure:
-
Inactive Aldehyde/Ketone: The carbonyl compound may be sterically hindered or electronically deactivated, making it less reactive.
-
Poor Quality Thiosemicarbazide: The thiosemicarbazide starting material may be impure or degraded.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or for the reaction conditions.
-
Lack of Catalyst: An acid catalyst, such as glacial acetic acid, is often required to facilitate the condensation.[1][6]
Q3: My reaction yield is very low. How can I improve it?
A3: Low yields can be addressed by:
-
Optimizing Reaction Time and Temperature: Some reactions may require longer reaction times or heating (reflux) to proceed to completion.[1][6]
-
Adjusting the Catalyst Amount: While catalytic, the amount of acid can be crucial. Too much or too little can affect the reaction rate and equilibrium.
-
Choice of Solvent: Experiment with different solvents to improve the solubility of your reactants. Common solvents include ethanol, methanol, and 1-butanol.[1][7][8]
-
Purification Method: Yield loss during purification is common. Re-evaluate your recrystallization solvent system or consider alternative purification methods like column chromatography if the product is not easily crystallized.
Q4: How do I purify my synthesized thiosemicarbazone?
A4: The most common method for purifying thiosemicarbazones is recrystallization.[1] The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize. Common recrystallization solvents include ethanol, methanol, and mixtures of solvents like DCM/methanol.[1] Washing the filtered product with a cold solvent helps remove soluble impurities.
Q5: My product seems to be unstable. What are the stability issues with thiosemicarbazones?
A5: Thiosemicarbazones can exhibit certain stability issues:
-
Thione-Thiol Tautomerism: In solution, thiosemicarbazones can exist as an equilibrium mixture of the thione and thiol forms, which can affect their reactivity and characterization.[9][10]
-
Light Sensitivity: Some derivatives, particularly those with aromatic groups like anthracene, can be light-sensitive and should be stored in the dark.[10]
-
Hydrolysis: The imine bond (-C=N-) can be susceptible to hydrolysis, especially under acidic conditions. It's important to store the final product in a dry environment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start (no precipitate forms) | Inactive reactants, incorrect solvent, no catalyst. | Check the purity of starting materials. Try a different solvent (e.g., ethanol, methanol). Add a few drops of glacial acetic acid as a catalyst.[1][6] |
| Low Product Yield | Incomplete reaction, loss during workup, side reactions. | Increase reaction time or apply heat (reflux).[1][6] Optimize the recrystallization solvent system to minimize product loss. Ensure starting materials are pure. |
| Oily Product or Failure to Crystallize | Presence of impurities, incorrect recrystallization solvent. | Wash the crude product with a non-polar solvent to remove non-polar impurities. Try different solvents or solvent mixtures for recrystallization. Consider purification by column chromatography. |
| Product is colored when it should be white | Impurities from starting materials or side products. | Ensure the purity of the aldehyde/ketone starting material. Recrystallize the product multiple times. Activated charcoal can sometimes be used to remove colored impurities during recrystallization. |
| Broad melting point range | The product is impure. | Recrystallize the product again until a sharp melting point is obtained. |
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of tautomers, residual solvent, or impurities. | Thiosemicarbazones can exist as thione-thiol tautomers in solution, which can complicate NMR spectra.[9][10] Ensure the sample is thoroughly dried to remove residual solvent. Further purification may be necessary. |
Experimental Protocols
General Synthesis of a Substituted Thiosemicarbazone
This protocol is a generalized procedure based on common literature methods.[1][6][7][11]
Materials:
-
Substituted Aldehyde or Ketone (1 mmol)
-
Substituted Thiosemicarbazide (1 mmol)
-
Ethanol or Methanol (20-30 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-4 drops)
Procedure:
-
Dissolve the substituted aldehyde or ketone (1 mmol) in warm ethanol or methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve the substituted thiosemicarbazide (1 mmol) in the same solvent (10 mL), warming if necessary.
-
Add the thiosemicarbazide solution to the aldehyde/ketone solution while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature or reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][7]
-
Upon completion of the reaction, a precipitate will often form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Dry the crude product in a desiccator or vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Synthesis of N4-Substituted Thiosemicarbazides
For syntheses requiring N4-substituted thiosemicarbazides that are not commercially available, a common route involves the reaction of a primary amine with thiophosgene or carbon disulfide, followed by reaction with hydrazine.[10][12]
Step 1: Formation of Isothiocyanate
-
A primary amine is reacted with thiophosgene (SCCl₂) or carbon disulfide (CS₂) to form the corresponding isothiocyanate. This reaction is often carried out in the presence of a base.
Step 2: Reaction with Hydrazine
-
The resulting isothiocyanate is then reacted with hydrazine (N₂H₄) to yield the N4-substituted thiosemicarbazide.[10][12]
Note: These reagents are highly reactive and toxic, and appropriate safety precautions must be taken. Functional groups on the starting amine may require protection.[10][12]
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Thiosemicarbazone Synthesis
| Aldehyde/Ketone | Thiosemicarbazide | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde Derivatives | Thiosemicarbazide | Methanol | - | 24 | 20-82 | [7] |
| Substituted Benzaldehydes | Thiosemicarbazide | 1-Butanol | Glacial Acetic Acid | 2-3 | - | [1] |
| Aromatic Aldehydes | Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 5 | - | [6] |
| Benzaldehyde Derivatives | Thiosemicarbazide | Ethanol/Water | Acetic Acid | - | - | [11] |
| Di-2-pyridyl ketone | N4-Substituted Thiosemicarbazides | - | - | - | 38-50 | [10] |
Note: Yields are highly dependent on the specific substituents on the reactants.
Visualizations
Caption: General workflow for the synthesis of substituted thiosemicarbazones.
Caption: A logical troubleshooting workflow for thiosemicarbazone synthesis.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Side reactions and byproduct formation in thiosemicarbazide synthesis
Welcome to the technical support center for thiosemicarbazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of thiosemicarbazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for thiosemicarbazide?
A1: The two most common laboratory-scale synthesis routes for thiosemicarbazide are:
-
The Thiocyanate Method: This involves the reaction of a hydrazine salt (e.g., hydrazine hydrate or hydrazine sulfate) with an alkali metal or ammonium thiocyanate.[1][2] This method is often favored for its relative simplicity and high potential yields.
-
The Carbon Disulfide Method: This route involves the reaction of hydrazine hydrate with carbon disulfide. The reaction typically proceeds through an intermediate, hydrazinium dithiocarbazinate.[3]
Q2: What are the most common side reactions and byproducts I should be aware of during thiosemicarbazide synthesis?
A2: Several side reactions can occur, leading to the formation of various byproducts that can affect the yield and purity of your product. Key byproducts include:
-
Elemental Sulfur (S): Often observed as a yellow precipitate, particularly in the thiocyanate method when the reaction mixture is heated.[4][5]
-
Hydrogen Sulfide (H₂S): A toxic gas with a characteristic rotten egg smell, frequently evolved during the refluxing step in both primary synthesis routes.[1] Proper ventilation in a fume hood is crucial.
-
Ammonia (NH₃) and Carbon Disulfide (CS₂): These can be formed from the thermal decomposition of ammonium thiocyanate, especially at elevated temperatures.[3]
-
Thiourea (CH₄N₂S): Can be formed as a byproduct from the isomerization of ammonium thiocyanate at elevated temperatures.
-
Guanidinium Thiocyanate: This can be a residue from the decomposition of ammonium thiocyanate at high temperatures.
-
Dithiocarbazinate Decomposition Products: In the carbon disulfide route, the hydrazinium dithiocarbazinate intermediate can decompose, leading to various heterocyclic byproducts such as 1,3,4-thiadiazole derivatives.[6][7]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is key to achieving a high yield and purity of thiosemicarbazide. Here are some general strategies:
-
Temperature Control: Avoid excessive heating, as this can promote the decomposition of reactants and intermediates. Follow the recommended temperature profiles for your chosen protocol.
-
pH Adjustment: Maintaining the appropriate pH can be critical. For the thiocyanate method, adjusting the pH to around 4 has been reported to be beneficial.[1]
-
High-Purity Reagents: Using high-purity starting materials can significantly reduce the number of side reactions.[4]
-
Inert Atmosphere: Performing the reaction under a nitrogen atmosphere can help to prevent oxidative side reactions.[5]
-
Catalyst/Additive Selection: In the thiocyanate route, the addition of a small amount of a ketone or a ketone thiosemicarbazone has been claimed to improve yields.[8] For the carbon disulfide method, the inclusion of a mercaptan can help to prevent the formation of unwanted sulfur-containing byproducts.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your thiosemicarbazide synthesis experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Thiosemicarbazide | 1. Incomplete reaction. 2. Decomposition of the product or reactants due to excessive heat. 3. Suboptimal pH of the reaction mixture. 4. Impure starting materials. 5. Loss of product during workup and purification. | 1. Ensure adequate reaction time as specified in the protocol. Consider extending the reflux time if monitoring indicates an incomplete reaction. 2. Carefully control the reaction temperature. Use a temperature-controlled heating mantle and monitor the internal temperature of the reaction. 3. Check and adjust the pH of the reaction mixture. For the thiocyanate method, a pH of around 4 is often recommended.[1] 4. Use high-purity, anhydrous reagents where specified.[4] 5. Optimize your recrystallization procedure to minimize loss. Ensure the crystallization solvent is appropriate and that you are cooling the solution sufficiently to maximize crystal formation. |
| Yellow Precipitate in the Reaction Mixture | Formation of elemental sulfur as a byproduct. | This is a common byproduct. The elemental sulfur can typically be removed by hot filtration of the reaction mixture before cooling to crystallize the thiosemcicarbazide.[4][5] |
| Strong "Rotten Egg" Smell (Hydrogen Sulfide) | Evolution of hydrogen sulfide gas is a known side reaction. | Safety First: Always perform this synthesis in a well-ventilated fume hood. The evolution of H₂S is an indicator that the reaction is proceeding, but it is also a sign of a potential side reaction. Careful temperature control can sometimes mitigate excessive gas evolution. |
| Product is Difficult to Purify/Contaminated with Byproducts | 1. Presence of unreacted starting materials. 2. Formation of multiple side products due to incorrect reaction conditions. | 1. Ensure the stoichiometry of your reactants is correct. 2. Recrystallization is the primary method for purification. You may need to perform multiple recrystallizations or try different solvent systems (e.g., water-ethanol mixtures).[5] Consider using column chromatography if simple recrystallization is ineffective, although this is less common for the parent thiosemicarbazide. |
| Reaction Becomes Uncontrollably Exothermic | The reaction can be exothermic, and poor temperature control can lead to a runaway reaction. | 1. Add reagents slowly, especially when using hydrazine hydrate. 2. Use an ice bath to cool the reaction vessel during initial mixing if necessary. 3. Ensure efficient stirring to dissipate heat evenly. |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes for thiosemicarbazide.
Protocol 1: Synthesis from Hydrazine Sulfate and Ammonium Thiocyanate
This protocol is adapted from a procedure described for amateur use, emphasizing safety and control.[1]
Materials:
-
Hydrazine sulfate (36.7 g)
-
Ammonium thiocyanate (30 g)
-
Sodium hydroxide solution (to adjust pH)
-
Methanol (as required)
-
Acetone (2 mL)
-
Deionized water
Procedure:
-
In a 250 mL flask, suspend hydrazine sulfate in 30 mL of water.
-
Adjust the pH of the solution to 4 using a sodium hydroxide solution. The hydrazine sulfate should dissolve as hydrazinium hydrogen sulfate is formed.
-
Add ammonium thiocyanate and warm the mixture in a water bath with swirling until the thiocyanate dissolves. Continue warming for an additional 10 minutes.
-
Add 60 mL of methanol and stir the mixture for 30 minutes to precipitate ammonium sulfate.
-
Filter the solution to remove the ammonium sulfate and wash the precipitate with methanol.
-
Combine the filtrate and washings in a 500 mL round-bottom flask.
-
Add a stir bar and 1 mL of acetone.
-
Attach a reflux condenser and reflux the mixture for 18 hours. Caution: This reaction produces hydrogen sulfide gas and must be performed in a fume hood. The solution will turn yellow.
-
After 9 hours of reflux, add another 1 mL of acetone.
-
After 18 hours, cool the mixture and filter to remove any small amount of crystalline material.
-
Allow the filtrate to cool overnight to form a large crop of crystals.
-
Filter the crystals, wash with methanol, and air dry.
Expected Yield: Approximately 11 g of thiosemicarbazide.
Protocol 2: Synthesis from Hydrazine Hydrate and Carbon Disulfide
This method proceeds via a hydrazinium dithiocarbazinate intermediate and requires careful temperature control.
Materials:
-
Hydrazine hydrate (85%)
-
Carbon disulfide
-
Ethanol
-
Mercaptoethanol (optional, as a catalyst to improve yield)[3]
Procedure:
-
Formation of Hydrazinium Dithiocarbazinate (HDTC): In a flask equipped with a stirrer and cooled in an ice bath, slowly add carbon disulfide to a solution of hydrazine hydrate in ethanol. Maintain the temperature below 10°C. A precipitate of HDTC will form.
-
Conversion to Thiosemicarbazide: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture under reflux. Caution: Hydrogen sulfide will be evolved. Perform this step in a fume hood. The HDTC will gradually decompose to form thiosemicarbazide. The reaction progress can be monitored by the cessation of H₂S evolution.
-
After the reaction is complete, cool the mixture. The thiosemicarbazide will precipitate.
-
Filter the crude product and recrystallize from a suitable solvent, such as a water-ethanol mixture, to obtain pure thiosemicarbazide.
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthesis pathways and potential side reactions.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CCCIII.—Decomposition of dithiocarbazinates - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 9. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
Technical Support Center: Enhancing Thiosemicarbazone Solubility for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of thiosemicarbazone compounds in bioassays.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with thiosemicarbazone derivatives during experimental procedures.
Issue 1: My thiosemicarbazone compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
-
Cause: This is a common phenomenon for hydrophobic molecules. The compound may be soluble in the highly organic environment of 100% DMSO, but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: My experimental results are inconsistent across different assays or over time.
-
Cause: Inconsistent results are often a red flag for poor solubility. The effective concentration of the compound may be fluctuating due to gradual precipitation or aggregation in the assay medium.
-
Solutions:
-
Visual Inspection: Before and after the experiment, carefully inspect the wells of your assay plates under a microscope for any signs of crystalline precipitate.[2]
-
Kinetic Solubility Assay: Perform a preliminary kinetic solubility test by preparing your compound at various concentrations in the final assay buffer. Monitor for any increase in turbidity over time using a plate reader to determine the maximum soluble concentration under your specific experimental conditions.[2]
-
Prepare Fresh Solutions: Aqueous solutions of poorly soluble compounds can be unstable. Prepare working solutions fresh for each experiment to minimize the impact of time-dependent precipitation.[2]
-
Include Vehicle Controls: Always run parallel experiments with the vehicle (e.g., assay medium with the same final concentration of DMSO) to ensure that the observed biological effects are due to the thiosemicarbazone and not the solvent.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for preparing a stock solution of a thiosemicarbazone compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended organic solvent for creating high-concentration stock solutions of hydrophobic compounds like thiosemicarbazones, owing to its strong solubilizing power and compatibility with many bioassays at low final concentrations.[1][3]
Q2: What is the maximum final concentration of DMSO that is safe for cell-based assays?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. Ideally, the concentration should be below 0.5%, although some cell lines may tolerate up to 1%. It is crucial to determine the tolerance of your specific cell line and to always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q3: How can I improve the solubility of my thiosemicarbazone compound if reducing the concentration is not an option?
A3: If you require a higher concentration than is achievable by simple dilution, consider the following formulation strategies:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can enhance the solubility of your compound. The type and final concentration of the co-solvent must be optimized and tested for compatibility with your assay and for potential cellular toxicity.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[4] This can significantly increase the aqueous solubility of thiosemicarbazones.[5]
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs, facilitating their delivery in aqueous environments.[6] This technique can be particularly useful for in vitro and in vivo studies.
Experimental Protocols
Protocol 1: Preparation of a Thiosemicarbazone Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid thiosemicarbazone to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mix: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation.[2]
-
Inspect: The final stock solution should be clear and free of any visible particles.
-
Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Enhancing Solubility with β-Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer. The concentration will need to be optimized but can range from 1-10% (w/v).
-
Add Thiosemicarbazone: Add the thiosemicarbazone compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Mix: Stir or shake the mixture at room temperature for a period of 1 to 24 hours to allow for the formation of the inclusion complex.
-
Filter (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm syringe filter to remove the excess solid.
-
Quantify: Determine the concentration of the solubilized thiosemicarbazone in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
Protocol 3: Preparation of a Liposomal Formulation of a Thiosemicarbazone (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the thiosemicarbazone and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform.[7]
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]
-
Drying: Further dry the film under a vacuum overnight to remove any residual solvent.[7]
-
Hydration: Hydrate the lipid film with your aqueous assay buffer by vortexing or sonicating. This will cause the lipids to self-assemble into liposomes, encapsulating the hydrophobic thiosemicarbazone within the lipid bilayer.[7]
-
Size Extrusion: To obtain a homogenous population of liposomes with a defined size, pass the liposomal suspension through polycarbonate membranes with a specific pore size using an extruder.[7]
Data Presentation
Table 1: Solubility and Cytotoxicity of Selected Thiosemicarbazone Derivatives
| Compound ID | Modification | IC50 (µM) vs. PC12 cells | Relative Water Solubility | Reference |
| C2 | 2-(4-(piperidin-1-yl)benzylidene)hydrazine-1-carbothioamide | 156.2 ± 97.5 | Higher | [8] |
| C4 | 2-(4-(4-(2-chlorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide | 629.7 ± 109.2 | Lower | [8] |
Note: The enhanced cytotoxicity of C2 may be attributed to its higher water solubility and smaller molecular size, facilitating greater interaction with cellular components.[8]
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Thiosemicarbazones
Thiosemicarbazones exert their anticancer effects through multiple mechanisms. A key mechanism involves the chelation of intracellular metal ions, particularly iron and copper. This disrupts the function of metal-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair, leading to cell cycle arrest.[9] Furthermore, the metal complexes of thiosemicarbazones can catalyze the production of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis through mitochondria-mediated pathways.[10][11]
Caption: Simplified signaling pathway of thiosemicarbazones.
Experimental Workflow for Bioassays
The following workflow outlines the key steps for performing a bioassay with a potentially poorly soluble thiosemicarbazone compound.
Caption: Experimental workflow for bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Cyclodextrin hydrogels for the ocular release of antibacterial thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Thiosemicarbazide Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with novel thiosemicarbazide analogs to overcome drug resistance. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which novel thiosemicarbazide analogs overcome drug resistance?
A1: Novel thiosemicarbazide analogs employ a multi-pronged approach to circumvent drug resistance. Key mechanisms include:
-
Inhibition of Ribonucleotide Reductase (RR): Many thiosemicarbazones are potent inhibitors of RR, an enzyme crucial for DNA synthesis and repair. By targeting this enzyme, they can induce cell cycle arrest and apoptosis.[1][2]
-
Induction of Oxidative Stress: These compounds, particularly when complexed with metals like copper or iron, can generate reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.[3][4]
-
Overcoming Efflux Pump-Mediated Resistance: Some analogs can evade or even inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR).[5] For instance, the novel antitumor agent Dp44mT has been shown to be transported by the lysosomal P-gp drug pump, leading to its accumulation in the lysosomes of resistant cells and enhanced cytotoxicity.[5]
-
Lysosomal Targeting: Certain derivatives are designed to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes that induce cell death.[5]
Q2: We are observing inconsistent IC50 values for our novel thiosemicarbazide analog in a drug-resistant cell line. What could be the issue?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: Thiosemicarbazone derivatives can have poor aqueous solubility, leading to precipitation in cell culture media and inaccurate effective concentrations.[2][6] It is crucial to ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in media and to check for any precipitation during the experiment.
-
Loss of Resistant Phenotype: Drug-resistant cell lines can gradually lose their resistance phenotype over time, especially if not continuously cultured in the presence of the selective drug. It is recommended to periodically verify the resistance of your cell line compared to the parental sensitive line.
-
Interaction with Assay Reagents: Some thiosemicarbazones are redox-active and can interfere with cell viability assays that rely on metabolic activity, such as the MTT assay. Consider using alternative assays like crystal violet staining or cell counting to confirm your results.
-
Off-Target Effects: At higher concentrations, some thiosemicarbazide derivatives may exhibit off-target effects that can influence cell viability and confound results.[7]
Q3: Our synthesized thiosemicarbazone-metal complex appears to be unstable in our cell culture medium. How can we address this?
A3: The stability of metal complexes in biological media is a common challenge. The complex may dissociate, leading to a loss of activity or altered biological effects. To address this, consider the following:
-
Ligand Design: The stability of the complex is highly dependent on the chelating properties of the thiosemicarbazone ligand. Modifications to the ligand structure can enhance metal coordination and complex stability.
-
Choice of Metal Ion: Different metal ions will form complexes with varying stability. A thorough characterization of the complex's stability in relevant biological buffers is recommended.
-
Control Experiments: Always include the free ligand and the metal salt as controls in your experiments to differentiate the effects of the complex from its individual components.
Troubleshooting Guides
Synthesis of Thiosemicarbazone Analogs
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction.- Side product formation.- Loss of product during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction time and temperature.- Ensure the purity of starting materials.- Use an appropriate purification method like recrystallization. |
| Difficulty in product purification | - Presence of unreacted starting materials.- Formation of closely related impurities. | - Perform column chromatography for purification if recrystallization is ineffective.- Wash the crude product with a suitable solvent to remove unreacted starting materials. |
| Product insolubility | - The compound is inherently poorly soluble. | - Attempt recrystallization from a range of different solvents or solvent mixtures.- For biological assays, prepare a high-concentration stock solution in a suitable solvent like DMSO. |
In Vitro Cytotoxicity Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Compound precipitation in the media.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Visually inspect the wells for any precipitate after adding the compound.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS. |
| Unexpectedly high toxicity in control (vehicle-treated) cells | - High concentration of the solvent (e.g., DMSO). | - Ensure the final solvent concentration is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control to confirm. |
| Discrepancy between MTT and other viability assays | - Interference of the compound with the MTT assay's redox chemistry. | - Use a secondary assay for confirmation, such as trypan blue exclusion, CellTiter-Glo®, or crystal violet staining. |
Quantitative Data
The following tables summarize the in vitro anticancer activity (IC50 values) of selected novel thiosemicarbazide analogs against sensitive and drug-resistant cancer cell lines.
Table 1: Anticancer Activity of COTI-2 and its Analogs in Sensitive and Resistant Colon Cancer Cells [8]
| Compound | SW480 (Parental) IC50 (µM) | SW480/Coti (COTI-2 Resistant) IC50 (µM) | Resistance Factor | SW480/Tria (Triapine Resistant) IC50 (µM) | Resistance Factor |
| COTI-2 | 0.56 | >10 | >17.9 | 1.1 | 2.0 |
| COTI-NH2 | 7.9 | >10 | >1.3 | >10 | >1.3 |
| Triapine | 0.82 | 0.84 | 1.0 | 5.5 | 6.7 |
Data presented as mean values from MTT assays after 72h incubation.
Table 2: Anticancer Activity of Dp44mT and its Analogs in Various Cancer Cell Lines [6][9]
| Compound | HCT116 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | HL-60 (Leukemia) IC50 (nM) | NHDF (Normal Fibroblast) IC50 (nM) |
| Dp44mT | 9 | 5 | 2 | 200 |
| DpC | 12 | 8 | 4 | 350 |
| 1d | 15 | 10 | 7 | 250 |
| 3c | 20 | 12 | 9 | 300 |
Data presented as mean values from MTT assays after 72h incubation.
Experimental Protocols
General Synthesis of Thiosemicarbazone Analogs
This protocol describes a general method for the condensation reaction between a thiosemicarbazide and a carbonyl compound.
Materials:
-
Appropriate thiosemicarbazide derivative
-
Appropriate aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the thiosemicarbazide derivative and the corresponding aldehyde or ketone in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Establishment and Maintenance of Drug-Resistant Cell Lines
This protocol outlines a common method for generating drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Cytotoxic drug (e.g., doxorubicin, cisplatin)
-
DMSO (for drug stock solution)
Procedure:
-
Determine the initial IC50 of the cytotoxic drug for the parental cell line using a standard cytotoxicity assay (e.g., MTT).
-
Begin by continuously exposing the parental cells to the drug at a concentration equal to the IC10-IC20.
-
When the cells adapt and resume a normal growth rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to recover and stabilize their growth before the next concentration increase. This process may take several months.
-
Periodically assess the IC50 of the resistant cell population and compare it to the parental cell line to determine the resistance factor.
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance concentration of the drug (typically the IC50 of the parental line) to preserve the resistant phenotype.
-
It is crucial to regularly check for mycoplasma contamination and authenticate the cell line.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis in your target cells by treating them with the novel thiosemicarbazide analog for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for synthesizing and evaluating novel thiosemicarbazide analogs.
References
- 1. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 2. Functionalizing Thiosemicarbazones for Covalent Conjugation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. graphviz.readthedocs.io [graphviz.readthedocs.io]
Technical Support Center: Stability of Thiosemicarbazide Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with thiosemicarbazide and its derivatives, particularly thiosemicarbazones, during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazide compound appears to be degrading in solution. What are the common causes?
A1: Thiosemicarbazide and its derivatives can be susceptible to degradation in solution through several pathways, including hydrolysis, oxidation, and photolysis.[1] The stability is significantly influenced by the solution's pH, temperature, the presence of light, oxidizing agents, and metal ions.[2][3] For instance, the hydrazone bond in thiosemicarbazones is known to be susceptible to hydrolysis.[1]
Q2: What are the optimal storage conditions for thiosemicarbazide stock solutions?
A2: To ensure stability, stock solutions of thiosemicarbazide compounds should be stored at low temperatures. General recommendations are -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solid thiosemicarbazide should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere, as it can be sensitive to light, air, and moisture.
Q3: Can the choice of solvent affect the stability of my thiosemicarbazide compound?
A3: Yes, the solvent can significantly impact the stability of thiosemicarbazide derivatives. For example, theoretical studies on imidazole-thiosemicarbazides suggest that solubility, and therefore stability, can vary between solvents like water, DMSO, and cyclohexane.[4] It is crucial to assess the stability of your specific compound in the chosen experimental solvent.
Q4: How do pH and temperature influence the degradation of thiosemicarbazone solutions?
A4: Both pH and temperature are critical factors. Generally, elevated temperatures accelerate the rate of degradation reactions, including hydrolysis.[1] The effect of pH is compound-specific, but extremes in pH (highly acidic or alkaline conditions) often promote hydrolysis of the hydrazone linkage in thiosemicarbazones. The lowest rate of hydrolysis for some hydrazones has been observed around neutral pH (pH 7.0).[1]
Q5: Are there any substances that are incompatible with thiosemicarbazide compounds?
A5: Yes, thiosemicarbazides are incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to rapid degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a result of compound degradation in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS).
This may indicate the formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying unexpected chromatographic peaks.
Data on Thiosemicarbazone Stability
The stability of thiosemicarbazone derivatives is highly dependent on their specific structure and the experimental conditions. Below are tables summarizing qualitative and illustrative quantitative data based on findings from forced degradation studies.
Table 1: Qualitative Stability Profile of Thiosemicarbazone Derivatives under Forced Degradation Conditions.
| Stress Condition | General Observation | Potential Degradation Pathway | Reference |
| Acid Hydrolysis | Degradation is common, often significant. | Cleavage of the hydrazone (-C=N-NH-) bond. | [1] |
| Base Hydrolysis | Degradation is common, often significant. | Cleavage of the hydrazone (-C=N-NH-) bond. | [1] |
| Oxidation (H₂O₂) | Variable; some compounds are susceptible. | Oxidation of the sulfur atom and other moieties. | [2] |
| Photolysis (UV/Vis) | Degradation can occur, especially with prolonged exposure. | Complex photoreactions, potentially involving radical formation. | [5] |
| Thermal (Heat) | Solid-state compounds are often stable at moderate heat (e.g., 80°C). Stability in solution decreases with increasing temperature. | Various thermal decomposition pathways. | [1] |
Table 2: Illustrative Quantitative Data on the Effect of pH and Temperature on Thiosemicarbazone Degradation in Aqueous Solution.
Note: The following data are illustrative and represent typical trends observed for hydrazone-containing compounds. Actual values will vary depending on the specific thiosemicarbazone.
| Compound Type | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Generic Thiosemicarbazone | 2.0 | 40 | ~ hours | High |
| 7.0 | 40 | ~ days | Low | |
| 12.0 | 40 | ~ hours | High | |
| 7.0 | 25 | > days | Very Low | |
| 7.0 | 60 | ~ hours to days | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiosemicarbazone Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of a thiosemicarbazone derivative under various stress conditions as per ICH guidelines.
Materials:
-
Thiosemicarbazone compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate or acetate)
-
HPLC system with a PDA or UV detector and a C18 column
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the thiosemicarbazone at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
Dilute samples with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specified temperature (e.g., 80°C).
-
Sample at various time points and dilute for analysis.
-
For solid-state thermal stress, place the powdered compound in an oven and sample over time, dissolving it in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a transparent container) to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points and analyze.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
-
LC-MS Analysis:
-
Analyze the stressed samples where significant degradation was observed using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound for each stress condition and time point.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectra.
Degradation Pathway Analysis Workflow:
Caption: Workflow for elucidating degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ijrpp.com [ijrpp.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Thiosemicarbazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude thiosemicarbazide derivatives?
A1: Recrystallization is the most frequently cited method for the purification of thiosemicarbazide derivatives.[1][2] Ethanol, methanol, or mixtures of ethanol and water are commonly used solvents.[1][3][4] This technique is effective for removing unreacted starting materials and side products.[2]
Q2: When should I use column chromatography instead of recrystallization?
A2: Column chromatography is recommended when dealing with complex mixtures, compounds with similar solubility to impurities, or when a very high degree of purity is required.[5][6] It is also a valuable tool for separating isomers or closely related derivatives that may not be easily separable by recrystallization alone.
Q3: How can I monitor the purity of my thiosemicarbazide derivative during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of the product.[2][4] The presence of multiple spots on a TLC plate indicates an impure product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the exact purity of the compound.[7][8]
Q4: My purified thiosemicarbazide derivative has an inconsistent melting point. What could be the cause?
A4: An inconsistent or broad melting point range is typically an indication of impurities.[2] It may also suggest the presence of a mixture of isomers, such as E/Z isomers.[2] To address this, multiple recrystallizations may be necessary to achieve a sharp and consistent melting point.[2] Spectroscopic methods like ¹H NMR can be used to confirm isomeric purity.[2]
Q5: Are there any specific safety precautions I should take when purifying thiosemicarbazide derivatives?
A5: Yes, standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some thiosemicarbazide derivatives and the solvents used for their purification may be toxic or flammable. Always consult the Safety Data Sheet (SDS) for all chemicals being used.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | - Try a different solvent or a solvent mixture. - Reduce the amount of solvent used to dissolve the crude product. - Perform the recrystallization at a lower temperature. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask). - Use a minimum amount of hot solvent to dissolve the compound. - Add a small amount of hot solvent to the funnel just before filtration. |
| Significant amount of product remains in the mother liquor. | - Cool the filtrate in an ice bath to maximize crystal formation.[2] - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[1] |
Problem 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point. | - Wash the crude product with a non-polar solvent like diethyl ether or petroleum ether to remove non-polar impurities before recrystallization.[2][9] |
| The boiling point of the solvent is higher than the melting point of the product. | - Choose a recrystallization solvent with a lower boiling point. |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Multiple Spots on TLC After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete reaction or presence of starting materials. | - Monitor the reaction to completion using TLC before starting the workup.[2] - Wash the crude product with a suitable solvent to remove unreacted starting materials.[2] |
| Formation of side products. | - Optimize reaction conditions (temperature, reaction time) to minimize side product formation.[2] - If recrystallization is ineffective, purify the product using column chromatography.[5] |
| Decomposition of the product. | - Avoid excessive heating or prolonged reaction times during synthesis and purification.[2] - Store the purified product under appropriate conditions (e.g., cool, dark, and dry). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of a crude thiosemicarbazide derivative by recrystallization from an ethanol-water mixture.
-
Solvent Selection: Start by determining the appropriate solvent system. Ethanol and ethanol-water mixtures are common choices.[1][3]
-
Dissolution: In a flask, add the crude thiosemicarbazide derivative. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or an ethanol-water mixture.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying a thiosemicarbazide derivative using silica gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). A common starting point for the eluent is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiosemicarbazide derivative.
Data Presentation
Table 1: Common Recrystallization Solvents and Conditions for Thiosemicarbazide Derivatives
| Derivative Type | Solvent System | Typical Conditions | Reference(s) |
| Thiosemicarbazide | 50% Ethanol or Water-Ethanol (1:1) | Reflux to dissolve, then cool. | [1] |
| Aromatic Thiosemicarbazones | Ethanol or Absolute Ethanol | Reflux to dissolve, then cool to room temperature. | [2][3] |
| Acylthiosemicarbazides | Methanol | Reflux for dissolution, followed by cooling. | [10] |
| Benzoylthiosemicarbazides | Ethanol | Dissolve in hot ethanol, then cool. | [9] |
Visualizations
Caption: General experimental workflow for the purification of thiosemicarbazide derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cannabidiol-Based Thiosemicarbazones: A Preliminary Study Evaluating Their Anti-Tyrosinase Properties [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
Addressing toxicity of thiosemicarbazide derivatives in preclinical studies
Technical Support Center: Thiosemicarbazide Derivatives
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide derivatives. The focus is on identifying and addressing toxicity issues commonly encountered during preclinical studies.
Troubleshooting Guides & FAQs
Q1: My thiosemicarbazide derivative shows high in vitro cytotoxicity in non-cancerous cell lines. What are the potential causes and next steps?
A1: High cytotoxicity in normal cells is a common hurdle indicating a potential lack of selectivity.[1][2] The issue can stem from several factors, including the compound's intrinsic reactivity, off-target effects, or experimental artifacts. A systematic approach is necessary to diagnose and mitigate the problem.
Troubleshooting Steps:
-
Confirm the Result: Repeat the cytotoxicity assay (e.g., MTT, LDH) to ensure the result is reproducible. Include positive and negative controls to validate the assay's performance.[3][4]
-
Evaluate Physicochemical Properties: Poor solubility can lead to compound precipitation or aggregation, causing non-specific toxicity. Verify the compound's solubility in your culture medium.
-
Assess Mechanism of Toxicity: Determine the mode of cell death (apoptosis vs. necrosis). Assays for caspase activation or Annexin V staining can elucidate if a programmed cell death pathway is involved.[3]
-
Investigate Off-Target Effects: Thiosemicarbazones are known metal chelators, which can disrupt essential metalloenzymes.[5][6] They can also inhibit enzymes like topoisomerase or ribonucleotide reductase.[7][8][9] Consider performing broad-panel kinase or enzyme screening to identify unintended targets.
-
Structural Modification: If intrinsic, non-selective toxicity is confirmed, medicinal chemistry efforts may be needed to modify the structure to improve the selectivity index.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiosemicarbazides in Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the differential performance, synthesis, and biological activity of fluorinated and non-fluorinated thiosemicarbazide derivatives, supported by experimental data.
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] A key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated thiosemicarbazides, summarizing key performance data, detailing experimental protocols, and illustrating relevant workflows to inform future drug design and development.
The Impact of Fluorination on Biological Activity
The incorporation of fluorine into the molecular structure of thiosemicarbazides can significantly modulate their physicochemical properties and biological efficacy.[2][5][6] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
Antimicrobial Activity
Comparative studies reveal that fluorination can either enhance or diminish antimicrobial potency, depending on the microbial species and the position of the fluorine substituent.
-
Antifungal Activity: Fluorine-containing thiosemicarbazide derivatives have demonstrated higher activity against Trichophyton spp. dermatophytes compared to their chlorinated analogs.[7] Specifically, derivatives with a fluorine atom in the meta position of a phenyl ring showed the most effective Minimum Inhibitory Concentration (MIC) values.[7] This suggests that fluorination can lead to a substantial enhancement in permeability through fungal cell membranes.[7]
-
Antibacterial Activity: The effect of fluorination on antibacterial activity is more nuanced. In a study against Mycobacterium bovis, a fluorine atom at the 4-position of a phenyl ring resulted in low activity (MIC of 500 µg/mL), whereas a chlorine atom at the same position conferred significantly higher activity (MIC of 0.39 µg/mL).[1] Conversely, against Gram-positive bacteria like Staphylococcus spp., a thiosemicarbazide with a fluorine atom at the 3-position of the phenyl ring showed potent activity (MIC 7.8–31.25 µg/mL), although slightly less than the corresponding 3-chloro derivative (MIC 1.95-3.9 µg/mL).[3]
-
Anti-HIV Activity: Research has indicated that thiosemicarbazide derivatives bearing a 4-fluorophenyl substituent displayed the highest activity against HIV-1.[8]
Anticancer Activity
Fluorinated thiosemicarbazones have been investigated for their potential as anticancer agents. Assays on the human leukemia cell line U937 showed that p-fluorobenzaldehyde thiosemicarbazone derivatives could inhibit cell proliferation and induce apoptosis.[9] Similarly, new thiosemicarbazide derivatives containing a 4-fluorophenoxyl fragment have been designed and investigated for their anticancer potential.[10]
Data Presentation: Quantitative Comparison
The following tables summarize the comparative biological activity of fluorinated and non-fluorinated (specifically chlorinated and unsubstituted) thiosemicarbazide derivatives.
| Table 1: Comparative Antimycobacterial Activity against M. bovis | |
| Compound Substituent (Position 4 of Phenyl Ring) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Fluorine | 500 |
| Chlorine | 0.39 |
| Data sourced from reference[1] |
| Table 2: Comparative Antibacterial Activity against Gram-Positive Bacteria | |
| Compound Substituent (Position 3 of Phenyl Ring) | MIC Range (µg/mL) |
| 3-Fluorophenyl (Compound 3e) | 7.8 - 31.25 |
| 3-Chlorophenyl (Compound 3a) | 1.95 - 3.9 |
| Activity tested against Staphylococcus spp., M. luteus, and B. cereus. Data sourced from reference[3] |
| Table 3: Comparative Antifungal Activity against T. rubrum | |
| Compound Class | MIC Range (µg/mL) |
| Fluorine-containing derivatives | 31.25 - 1000 |
| Chlorine-containing derivatives | 62.5 - 500 |
| Data sourced from reference[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of thiosemicarbazide derivatives, compiled from multiple sources.[1][5][11][12][13]
General Synthesis of Thiosemicarbazones (Workflow Diagram)
The most common method for synthesizing thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][4]
Materials:
-
Substituted thiosemicarbazide (fluorinated or non-fluorinated)
-
Substituted aldehyde or ketone
-
Methanol or Ethanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol or ethanol (30 mL) in a round-bottom flask with magnetic stirring.[1]
-
Add a solution of the corresponding aldehyde or ketone (1.0 mmol) to the flask at room temperature.[1]
-
For some reactions, a catalytic amount of acetic acid is added, and the mixture is refluxed for several hours (e.g., 24 hours).[5] For others, the reaction is stirred at room temperature for an extended period (e.g., 24 hours).[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the precipitate with cold methanol or ethanol (20 mL) and dry at room temperature.[1]
-
The final product can be purified by recrystallization from a suitable solvent like ethanol.[11]
In-Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Synthesized thiosemicarbazide compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Standard control antibiotic/antifungal (e.g., ethambutol, cefuroxime)[1][3]
Procedure:
-
Prepare a stock solution of the test compounds, typically in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 10^5 CFU/mL).[13]
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of thiosemicarbazide derivatives and the key structural features influencing their activity.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Logical relationship of fluorination to biological activity.
Conclusion
The strategic incorporation of fluorine into thiosemicarbazide scaffolds is a valid and powerful approach in medicinal chemistry, though its success is highly context-dependent. While fluorination can significantly boost antifungal and, in some cases, antiviral and anticancer activity, it may be detrimental to antibacterial potency against certain species like mycobacteria. The position of the fluorine atom is a critical determinant of the compound's biological profile. This comparative guide underscores the necessity for empirical testing and careful structure-activity relationship (SAR) studies when employing fluorination as a tool for drug optimization. The provided protocols and data serve as a foundational resource for researchers aiming to explore and harness the potential of both fluorinated and non-fluorinated thiosemicarbazides in the development of novel therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural characterization and biological activity of p-fluorobenzaldehyde thiosemicarbazones and of a nickel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 4-(4-Fluorophenyl)-3-thiosemicarbazide as a Corrosion Inhibitor: A Comparative Analysis
In the ongoing battle against metal degradation, researchers are continually exploring novel organic compounds that can act as effective corrosion inhibitors. Among these, thiosemicarbazide derivatives have garnered significant attention due to their inherent molecular structures rich in heteroatoms such as nitrogen, sulfur, and oxygen, which are known to be active centers for adsorption on metal surfaces. This guide provides a comparative overview of the corrosion inhibition performance of 4-(4-Fluorophenyl)-3-thiosemicarbazide and other related thiosemicarbazone inhibitors, supported by experimental data from various studies.
Performance Comparison of Thiosemicarbazide and Thiosemicarbazone Derivatives
The inhibition efficiency of various thiosemicarbazide and thiosemicarbazone derivatives against the corrosion of different metals in acidic media is summarized in the table below. The data is compiled from multiple research articles, and it is crucial to consider the varying experimental conditions, such as the type of metal, corrosive medium, and inhibitor concentration, when making comparisons.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique | Reference |
| 4-Phenyl Thiosemicarbazide (PTSC) | Carbon Steel | 2 N H3PO4 | > TSC (data not specified) | Potentiodynamic Polarization | [1] |
| Thiosemicarbazide (TSC) | Carbon Steel | 2 N H3PO4 | (data not specified) | Potentiodynamic Polarization | [1] |
| 4-(4-bromophenyl) Thiosemicarbazide (4-BrPhTSC) | Mild Steel | 1.0 M HCl | 95 | Potentiodynamic Polarization, EIS | [2][3] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5 | Gravimetric | [4] |
| 2-acetylthiophene thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 96 | Gravimetric | [5] |
| 2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC) | Mild Steel | 1N H2SO4 | 94.86 | EIS | [6] |
| N-(2-(2-methoxyphenyl)hydrazinecarbonothioyl)benzamide (TSC4) | Carbon Steel | 1.0 M HCl | 94.0 | PDP, EIS | [7][8] |
| N-(2-(furan-2-carbonyl) hydrazinecarbonothioyl)benzamide (TSC5) | Carbon Steel | 1.0 M HCl | 94.9 | PDP, EIS | [7][8] |
| 2-acetylpyridine-4-ethyl-3-thiosemicarbazone (HAcETSc) | Mild Steel | 1 M HCl | 71.31 (PDP), 64.80 (EIS) | PDP, EIS | [9][10] |
| Dichlorophenyltin(IV) 2-acetylpyridine-4-ethyl-3-thiosemicarbazone | Mild Steel | 1 M HCl | 88.44 (PDP), 87.81 (EIS) | PDP, EIS | [9][10] |
| 3,4-dimethoxy phenyl thiosemicarbazone (DMPTS) | Copper | 1 M HCl | 87 (PDP), 89 (EIS) | PDP, EIS | [11] |
| Benzaldehyde thiosemicarbazone (BST) | Mild Steel | 0.5 M H2SO4 | 85.7 (Gravimetric), 91.8 (EIS) | Gravimetric, EIS | [12] |
| 4-carboxyl benzaldehyde thiosemicarbazone (PBST) | Mild Steel | 0.5 M H2SO4 | 96.6 (Gravimetric), 93.2 (EIS) | Gravimetric, EIS | [12] |
| 2-carboxyl benzaldehyde thiosemicarbazone (OCT) | Mild Steel | 0.5 M H2SO4 | 93.4 (Gravimetric), 92.8 (EIS) | Gravimetric, EIS | [12] |
Mechanism of Corrosion Inhibition
The corrosion inhibition by thiosemicarbazide and thiosemicarbazone derivatives is primarily attributed to their adsorption on the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption) between the heteroatoms (N, S, O) in the inhibitor molecule and the metal atoms. The presence of aromatic rings and substituent groups can further influence the electronic density of the active centers and, consequently, the adsorption and inhibition efficiency.
The general mechanism involves the following steps:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface.
-
Protective Film Formation: The adsorbed molecules form a barrier film.
-
Corrosion Inhibition: The film blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.
Most of the studied thiosemicarbazone derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[12]
Caption: General mechanism of corrosion inhibition by thiosemicarbazone derivatives.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Electrochemical techniques provide quantitative data on the corrosion rate and inhibition efficiency. A standard three-electrode setup is commonly used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[7]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plots, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Gravimetric Method (Weight Loss)
The gravimetric method is a simpler, non-electrochemical technique to assess corrosion inhibition.[12] It involves immersing a pre-weighed metal coupon in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the coupon is cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
IE% = [(W_uninhibited - W_inhibited) / W_uninhibited] * 100
Where W is the weight loss of the metal coupon.
Conclusion
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. [PDF] Electrochemical and Quantum Chemical Assessment of Some Thiosemicarbazide Derivatives as Carbon Steel Corrosion Inhibitors in HCl; Continuously Monitoring the Current Change by FFT Voltammetry | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Electrochemical Studies of Thiosemicarbazone Derivative and Its Tin(IV) Complex as Corrosion Inhibitor for Mild Steel in 1 M Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. 3,4-Dimethoxy phenyl thiosemicarbazone as an effective corrosion inhibitor of copper under acidic solution: comprehensive experimental, characterization and theoretical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition behaviour of mild steel by three new benzaldehyde thiosemicarbazone derivatives in 0.5 M H2SO4: experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Halogen-Substituted Thiosemicarbazones: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of thiosemicarbazones has long been a subject of intense research in medicinal chemistry, owing to their broad spectrum of biological activities. The introduction of halogen substituents onto this scaffold has emerged as a powerful strategy to modulate their therapeutic potential, influencing factors such as lipophilicity, electronic properties, and binding interactions with biological targets. This guide provides an objective comparison of the structure-activity relationships (SAR) of halogen-substituted thiosemicarbazones, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity: A Comparative Analysis
The anticancer potential of halogen-substituted thiosemicarbazones is a significant area of investigation. The nature and position of the halogen atom on the aromatic ring profoundly impact their cytotoxic efficacy. Generally, the introduction of a halogen atom tends to enhance anticancer activity compared to the unsubstituted parent compounds. This is often attributed to increased lipophilicity, which facilitates cell membrane penetration.
A systematic comparison of monohalogenated (Fluoro, Chloro, Bromo) acetophenone-derived thiosemicarbazones reveals important SAR trends. The cytotoxic activity is not only dependent on the type of halogen but also its position on the phenyl ring.
| Compound ID | Halogen Substituent | Position | Cancer Cell Line | IC50 (µM) |
| 1 | Fluoro | meta | CT26 (Colon Carcinoma) | ~25 |
| 2 | Fluoro | meta | B16 (Melanoma) | ~30 |
| 3 | Chloro | para | B16F10 (Melanoma) | 0.7 |
| 4 | Bromo | para | B16F10 (Melanoma) | 0.9 |
| 5 | Unsubstituted | - | B16F10 (Melanoma) | >10 |
Data compiled from multiple sources. Experimental conditions may vary.
From the data, it is evident that para-substituted chloro and bromo derivatives exhibit significantly higher potency against melanoma cells compared to the meta-fluoro substituted compound and the unsubstituted analog. The electron-withdrawing nature of halogens appears to be a crucial factor in their anticancer activity.[1]
Antimicrobial Activity: Halogenation as a Key Determinant
Halogenated thiosemicarbazones also demonstrate promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key parameter in assessing their efficacy.
A study on newly synthesized halogenated thiosemicarbazones provided the following comparative data against various bacterial strains:
| Compound ID | Structure | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| TSC-1 | 3,4-difluoroacetophenone thiosemicarbazone | >50 | 10 | 10 | >50 |
| TSC-2 | 2-bromo-4'-chloroacetophenone thiosemicarbazone | 25 | 50 | 50 | 50 |
| TSC-3 | 2,4'-dibromoacetophenone thiosemicemicarbazone | 25 | 25 | 50 | 50 |
| Ciprofloxacin (Standard) | - | 15 | 10 | 15 | 15 |
Data from Jagadeesh, M., et al. (2013).[2]
The results indicate that the 3,4-difluoro substituted compound (TSC-1) shows potent activity against B. subtilis and P. aeruginosa. The bromo- and chloro-substituted derivatives (TSC-2 and TSC-3) exhibit broader-spectrum activity, albeit at slightly higher concentrations. These findings underscore the importance of the halogen substitution pattern in determining the antimicrobial profile of these compounds.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^5 cells/200 µL in their specific growth medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the test compounds (halogen-substituted thiosemicarbazones) at various final concentrations (e.g., 1.25 µM to 30 µM).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the halogen-substituted thiosemicarbazones in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action & Signaling Pathways
The anticancer activity of thiosemicarbazones, including their halogenated derivatives, is often linked to their ability to chelate metal ions, particularly iron. This chelation can lead to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptosis.
Caption: Proposed mechanism of action for halogenated thiosemicarbazones in cancer cells.
This diagram illustrates the chelation of intracellular iron by the thiosemicarbazone, leading to the inhibition of ribonucleotide reductase and the generation of reactive oxygen species, both of which contribute to the induction of apoptosis.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of halogen-substituted thiosemicarbazones involves a multi-step process from synthesis to biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of halogenated thiosemicarbazones.
This workflow outlines the key stages, from the synthesis and purification of the compounds to their comprehensive biological testing and subsequent SAR analysis to elucidate the impact of halogen substitution on their activity.
References
Validating the Antimicrobial Efficacy of Phenylthiosemicarbazides: A Comparative Analysis of Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH2 moiety, have garnered significant attention for their broad-spectrum biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of various substituted phenylthiosemicarbazide derivatives, with a particular focus on the influence of fluorine and other substituents on their activity. The data presented herein is compiled from multiple studies to offer a valuable resource for researchers engaged in the discovery of new antimicrobial drugs.
Comparative Antimicrobial Activity of Substituted Phenylthiosemicarbazides
The antimicrobial efficacy of phenylthiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] For context, the activity of standard antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), is also included where available.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated Phenylthiosemicarbazides | |||
| 4-(2-Fluorophenyl)-thiosemicarbazide (ortho) | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213) | 32-64 | [4] |
| 4-(3-Fluorophenyl)-thiosemicarbazide (meta) | Staphylococcus aureus strains | Very low activity | [4] |
| 4-(4-Fluorophenyl)-thiosemicarbazide (para) | Staphylococcus aureus strains | Very low activity | [4] |
| 4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 7.81 | [5][6] |
| Staphylococcus aureus (MRSA) ATCC 43300 | 15.63-31.25 | [5][6] | |
| Other Substituted Phenylthiosemicarbazides | |||
| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus spp. (except MRSA) | 1.95 | [5][6] |
| Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [5][6] | |
| 4-(Aryl)thiosemicarbazides (general) | Candida parapsilosis | 50-100 | [3] |
| Candida albicans | 100-200 | [3] | |
| Standard Antimicrobials | |||
| Ciprofloxacin | Staphylococcus aureus strains | 0.125-0.5 | [4] |
| Fluconazole | Candida glabrata | 0.0625-4 | [7] |
Note: The presented data is a summary from various research articles and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.[8][9]
Materials:
-
Test compound (e.g., 4-(4-Fluorophenyl)-3-thiosemicarbazide)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the stock solution is then performed in the wells of a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: The microbial culture is diluted in the broth medium to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted test compound is inoculated with the standardized microbial suspension.
-
Controls: Several controls are included in each plate:
-
Growth Control: Wells containing only the broth medium and the microbial inoculum to ensure the viability of the microorganisms.
-
Sterility Control: Wells containing only the sterile broth medium to check for contamination.
-
Positive Control: Wells containing a known standard antimicrobial agent to validate the assay.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for many thiosemicarbazide derivatives is still under investigation, several studies suggest potential targets within microbial cells. For bacteria, thiosemicarbazides may interfere with DNA synthesis by inhibiting enzymes such as DNA gyrase and topoisomerase IV.[2] In fungi, they may disrupt cell membrane integrity by inhibiting enzymes involved in ergosterol biosynthesis, a pathway also targeted by azole antifungal drugs.[3] The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of thiosemicarbazides.
References
- 1. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiosemicarbazide Derivatives as Potent Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds explored, thiosemicarbazide derivatives have emerged as a promising class of anticonvulsant agents. Their versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This guide provides an objective comparison of various thiosemicarbazide derivatives, supported by experimental data, to aid researchers in the development of next-generation antiepileptic drugs.
Anticonvulsant Activity Screening: A Comparative Overview
The anticonvulsant potential of thiosemicarbazide derivatives is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is an indicator of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans. The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, which is relevant for treating absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.
The following tables summarize the anticonvulsant activity (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of various thiosemicarbazide derivatives from several studies. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a crucial indicator of a drug's safety margin; a higher PI value suggests a more favorable therapeutic window.
Table 1: Anticonvulsant Activity of Thiosemicarbazide Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound ID | Chemical Structure/Substitution Pattern | ED₅₀ (mg/kg) | Reference |
| 1a | 6-nitro benzothiazolyl thiosemicarbazone | >30 (mice, i.p.) | [1] |
| 3 | 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | Active at 30 mg/kg (0.5h) & 100 mg/kg (4h) | [2] |
| 4 | N1 – (4-fluorophenyl) – N4- (menth-3- one) semicarbazide | 44.15 (0.25h) | [3] |
| 12 | 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | Active at 30 mg/kg (0.5h) & 100 mg/kg (4h) | [2] |
| PS6 | 2-(3-bromobenzylidene)- N-(4-chlorophenyl) hydrazinecarbothioamide | >50 |
Note: "i.p." refers to intraperitoneal administration.
Table 2: Anticonvulsant Activity of Thiosemicarbazide Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound ID | Chemical Structure/Substitution Pattern | ED₅₀ (mg/kg) | Reference |
| 4 | N1 – (4-fluorophenyl) – N4- (menth-3- one) semicarbazide | 38.68 (0.25h) | [3] |
| 14 | 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone | Most active in its series (dose not specified) | [2] |
| Compound 2c | N4-phthalimido phenyl (thio) semicarbazide | Protection in screen | [4] |
Table 3: Neurotoxicity of Selected Thiosemicarbazide Derivatives
| Compound ID | Chemical Structure/Substitution Pattern | TD₅₀ (mg/kg) or Neurotoxicity Observation | Reference |
| 9 | 2,4-dichlorophenyl substituted biphenyl derivative of thiosemicarbazone | Neurotoxic at higher doses | [2] |
| 10 | 2-fluorophenyl substituted biphenyl derivative of thiosemicarbazone | Neurotoxic at higher doses | [2] |
| Various | 6-substituted benzothiazolyl-2-thiosemicarbazones | Lesser or no neurotoxicity compared to phenytoin | [1] |
| Various | N4-phthalimido phenyl (thio) semicarbazides | No neurotoxicity up to 300 mg/kg (except 1d, 2a, 2d) | [4] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key structure-activity relationships that can guide the design of more potent and less toxic thiosemicarbazide-based anticonvulsants:
-
Aryl Substitutions: The nature and position of substituents on the aryl ring significantly influence anticonvulsant activity. For instance, in a series of aryl semicarbazones, the order of activity was found to be 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃, highlighting the importance of electron-withdrawing groups, particularly fluorine at the para position.
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as benzothiazole and imidazole, has been shown to yield compounds with significant anticonvulsant properties. For example, 6-nitro and 6-methyl benzothiazolyl thiosemicarbazones have demonstrated notable activity.
-
Isatin Derivatives: Thiosemicarbazone and semicarbazone derivatives of isatin have shown promising anticonvulsant effects in the pentylenetetrazole (PTZ) model.[5]
-
Lipophilicity: The overall lipophilicity of the molecule is a critical factor influencing its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Proposed Mechanism of Action
While the exact molecular mechanisms of action for many thiosemicarbazide derivatives are still under investigation, several hypotheses have been proposed based on the general understanding of anticonvulsant pharmacology. The primary mechanisms of currently available antiepileptic drugs (AEDs) involve:
-
Modulation of Voltage-Gated Ion Channels: This includes blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, which are crucial for the initiation and propagation of action potentials.[6] Blockade of these channels can reduce neuronal excitability and prevent seizure spread.
-
Enhancement of GABAergic Neurotransmission: This involves increasing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by acting as allosteric modulators of GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA-transaminase (an enzyme that degrades GABA).[6] Some menthone semicarbazide derivatives have been found to elevate GABA levels in the midbrain.[3]
-
Attenuation of Glutamatergic Neurotransmission: This involves blocking the action of the excitatory neurotransmitter glutamate at its receptors (e.g., NMDA and AMPA receptors).
It is likely that many thiosemicarbazide derivatives exert their anticonvulsant effects through a combination of these mechanisms. Further research, including binding assays and electrophysiological studies, is needed to elucidate the specific molecular targets of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Maximal Electroshock (MES) Test
The MES test is a well-established model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animals: Male albino mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control to the animals (typically via intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of local anesthetic to the corneas, followed by a drop of saline for conductivity.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.
-
Convulsant Agent: Pentylenetetrazole (PTZ).
-
Animals: Male albino mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control to the animals.
-
At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.
-
Place the animals in individual observation cages.
-
Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.
-
The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
The ED₅₀ is the dose that protects 50% of the animals from clonic seizures.
-
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination and identifying potential neurological deficits or sedative effects of a compound.
-
Apparatus: A rotating rod (rotarod) apparatus.
-
Animals: Male albino mice or rats.
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, administer the test compound or vehicle control.
-
At various time intervals after administration, place the animals on the rotating rod.
-
Record the time the animal remains on the rod. An inability to stay on the rod for a predetermined cut-off time (e.g., 1 minute) is considered a sign of neurotoxicity.
-
The TD₅₀ is the dose that causes 50% of the animals to fail the test.
-
Visualizing the Anticonvulsant Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticonvulsant agents.
Caption: A streamlined workflow for anticonvulsant drug discovery.
Conclusion
Thiosemicarbazide derivatives represent a fertile ground for the discovery of novel anticonvulsant agents. The diverse chemical space offered by this scaffold, coupled with established preclinical screening models, provides a robust platform for identifying lead compounds with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets of the most potent derivatives to enable mechanism-based drug design and optimization. The data and protocols presented in this guide aim to facilitate these efforts and contribute to the development of better treatments for epilepsy.
References
- 1. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saapjournals.org [saapjournals.org]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
Cross-Validation of Computational Predictions for Thiosemicarbazide Activity: A Comparative Guide
The development of novel therapeutic agents is a complex process, and computational methods have emerged as indispensable tools to expedite the discovery and optimization of lead compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antitubercular effects.[1][2] This guide provides a comparative analysis of various computational models used to predict the biological activity of thiosemicarbazide derivatives, with a strong emphasis on cross-validation and experimental verification.
Computational Approaches for Activity Prediction
Several computational techniques are employed to predict the biological activity of thiosemicarbazide derivatives. The most common methods include Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. A study on thiosemicarbazone derivatives as anticancer agents developed QSAR models using Multiple Linear Regressions (MLR) and Support Vector Machine (SVM). The models showed a high correlation coefficient (R² = 0.9608775), indicating a strong relationship between the selected descriptors and the anticancer activity.[3] Internal validation of QSAR models is crucial and is often performed using techniques like leave-one-out (LOO) cross-validation (q²). A cross-validated correlation coefficient of 0.85 was achieved in a QSAR model for isatin-β-thiosemicarbazones, demonstrating the model's predictive power.[4][5]
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mechanism of action at a molecular level.[1] Molecular docking studies on novel hybrid thiosemicarbazone derivatives against topoisomerase IIβ, a key enzyme in cancer progression, revealed good docking scores compared to the standard drug Etoposide.[6] Similarly, docking studies of thiosemicarbazide derivatives against Mycobacterium tuberculosis glutamine synthetase have been used to rationalize their antitubercular activity.[7][8]
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. Pharmacophore models serve as valuable tools for virtual screening and the design of new potent ligands. A pharmacophore model for isatin-β-thiosemicarbazones with selective activity towards multidrug-resistant cells highlighted the importance of aromatic/hydrophobic features at the N4 position of the thiosemicarbazone moiety.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing the performance of different computational models and their correlation with experimental data.
Table 1: Comparison of QSAR Model Performance for Anticancer Activity of Thiosemicarbazone Derivatives
| Study Reference | Computational Method | Validation Method | R² | q² (LOO) | Key Descriptors |
| [3] | MLR and SVM | Internal Validation (R².CV (LOO), PRESS, SDEP, Y-Scrambling) | 0.9609 | Not explicitly stated | GATS5e, [MlogpPRX], X5A |
| [4][5] | QSAR | Cross-validation | Not explicitly stated | 0.85 | Aromatic/hydrophobic features |
Table 2: Correlation of Molecular Docking Scores with Experimental Anticancer Activity
| Study Reference | Target Protein | Compound Series | Docking Score Range | Experimental Activity (IC50) |
| [6] | Topoisomerase IIβ | Hybrid thiosemicarbazones | Good docking scores (not quantified) | Active against MCF-7 and A549 cell lines |
| [2] | Topoisomerase II | Thiosemicarbazone derivatives | High scores (not quantified) | Compound L4 showed strongest inhibition |
Table 3: Experimental Antitubercular and Anticancer Activities of Thiosemicarbazide/Thiosemicarbazone Derivatives
| Study Reference | Compound Series | Biological Activity | MIC/IC50 Range |
| [7][8] | Thiosemicarbazide derivatives | Antitubercular | 7.81–31.25 μg/mL |
| [9][10] | Aromatic thiosemicarbazones | Anticancer (HeLa, CEM, L1210) | IC50 of 0.30, 0.70, and 2.50 μg/mL for the most active compound |
Experimental Protocols
The validation of computational predictions relies on robust experimental data. Below are generalized methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of Thiosemicarbazone Derivatives: A common synthetic route involves the condensation reaction between an appropriate thiosemicarbazide derivative and a suitable aldehyde or ketone.[11] For instance, a mixture of a carboxylic acid hydrazide and an isothiocyanate can be reacted to form the thiosemicarbazide precursor.[7][8] Subsequently, a hot solution of the thiosemicarbazide in a solvent like methanol is treated dropwise with a solution of the corresponding aldehyde or ketone.[10] The reaction mixture is often refluxed, and the resulting product is filtered and purified by crystallization.[12]
In Vitro Cytotoxicity Assay (MTT Assay): The anticancer activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antibacterial/Antitubercular Activity Assay (Microdilution Method): The minimum inhibitory concentration (MIC) of the compounds against bacterial or mycobacterial strains is determined using the microdilution method.[2][7][8] A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Computational Methodology:
-
QSAR: 2D structures of the molecules are typically drawn using software like Marvin Sketch and optimized. Molecular descriptors are then calculated. Statistical methods like multiple linear regression (MLR) or support vector machine (SVM) are used to build the QSAR model.[3]
-
Molecular Docking: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Ligand molecules are prepared and optimized. Docking simulations are performed using software like GOLD or PyRx.[2][13] The results are analyzed based on docking scores and binding interactions.
-
Pharmacophore Modeling: Pharmacophore models can be generated using software like Discovery Studio. A bioactive conformation of a potent compound is used to define the key chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[10]
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow for cross-validating computational predictions and a representative signaling pathway affected by thiosemicarbazides.
Caption: General workflow for computational prediction and experimental validation.
Caption: Simplified signaling pathway for anticancer activity of thiosemicarbazones.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iomcworld.org [iomcworld.org]
- 4. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Ligand Based Pharmacophore Modeling of New Aromatic Thiosemicarbazones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Ligand Based Pharmacophore Modeling of New Aromatic Thiosemicarbazones as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
New Thiosemicarbazide Derivatives Show Promise Against Standard Antibiotics
For Immediate Release
Recent research into novel thiosemicarbazide derivatives has revealed their significant potential as antibacterial agents, with some compounds demonstrating comparable or superior efficacy to standard antibiotics. These findings offer a promising avenue for the development of new drugs to combat the growing threat of antibiotic resistance. This guide provides a comparative analysis of the antibacterial performance of these new derivatives against established antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The antibacterial activity of these compounds is largely attributed to their ability to inhibit key bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[1][2] This mechanism of action is distinct from many current antibiotic classes, making thiosemicarbazides a valuable scaffold for overcoming existing resistance mechanisms.
Performance Comparison: MIC Values
The antibacterial efficacy of new thiosemicarbazide derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The table below summarizes the MIC values of several new thiosemicarbazide derivatives against common Gram-positive and Gram-negative bacteria and compares them with the standard antibiotic, Ciprofloxacin. Lower MIC values indicate greater antibacterial potency.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) |
| Thiosemicarbazide Derivatives | ||
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA1) | Staphylococcus aureus ATCC 25923 | 62.5[4] |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA1) | Staphylococcus aureus ATCC 43300 (MRSA) | 62.5[4] |
| Thiosemicarbazide with 3-trifluoromethylphenyl substituent (SA11) | Staphylococcus aureus ATCC 25923 | 125[4] |
| Thiosemicarbazide with 3-trifluoromethylphenyl substituent (SA11) | Staphylococcus aureus ATCC 43300 (MRSA) | 250[4] |
| Thiosemicarbazide with 3-trifluoromethylphenyl substituent (SA11) | Micrococcus luteus ATCC 10240 | 3.9[4] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9[3] |
| Thiosemicarbazide 3a (with 3-chlorophenyl substituent) | Staphylococcus spp. | 1.95[5] |
| Thiosemicarbazide 3a (with 3-chlorophenyl substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9[5] |
| Standard Antibiotic | ||
| Ciprofloxacin | Escherichia coli MG1655 | 0.012[6] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
| Ciprofloxacin | Pseudomonas aeruginosa | <0.1 |
Experimental Protocols
The determination of antibacterial activity is a critical step in the evaluation of new compounds. The following is a detailed methodology for the Broth Microdilution Method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the new thiosemicarbazide derivatives and the standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
3. Serial Dilution of Test Compounds:
-
Perform a two-fold serial dilution of the test compounds and standard antibiotic in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should be selected to encompass the expected MIC value.
-
Include a positive control (wells with bacterial inoculum and no test compound) and a negative control (wells with broth only).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds and the positive control wells.
-
Incubate the microtiter plates at 37°C for 18-24 hours.[3]
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals
Researchers and scientists handling 4-(4-Fluorophenyl)-3-thiosemicarbazide must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, emphasizing safety and regulatory adherence.
Hazard Profile and Safety Precautions
This compound and its derivatives are classified as hazardous materials, primarily due to their acute oral toxicity. Ingestion can be fatal, and the compound may also pose a risk to aquatic environments.[1] Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is essential when there is a risk of dust inhalation.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes exposure and prevents environmental contamination. The following workflow outlines the essential steps for its proper disposal.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and disposable PPE, should be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name and associated hazard warnings.
-
Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
The hazardous waste container must be kept tightly sealed when not in use to prevent the release of dust or vapors.
-
Store the container in a well-ventilated, secure area, away from incompatible materials.[1]
-
-
Final Disposal:
-
The disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1][4][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal. These regulations will dictate the specific requirements for packaging, labeling, and transportation of the waste.
-
Accidental Release and Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Carefully sweep up the spilled solid material, avoiding the generation of dust.[4]
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate all equipment used in the cleanup process before reuse.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C7H8FN3S | [7] |
| Melting Point | 171 °C | [7] |
| Boiling Point | 285 °C at 760 mmHg | [7] |
| Flash Point | 126.2 °C | [7] |
Disclaimer: This information is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | CAS#:330-94-9 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 4-(4-Fluorophenyl)-3-thiosemicarbazide
Essential Safety and Handling Guide for 4-(4-Fluorophenyl)-3-thiosemicarbazide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound, particularly its likely toxicity if swallowed, a comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE based on data for closely related thiosemicarbazide compounds.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes, dust, and unforeseen reactions. Standard laboratory practice for handling any chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and closed-toe shoes. For larger quantities or risk of splashing, impervious clothing should be worn.[1] | Prevents skin contact, which could lead to irritation or absorption. The choice of glove material should be confirmed with the manufacturer's compatibility data. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator is recommended. | Minimizes inhalation of the powdered compound, which may be harmful.[3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is critical for safety and regulatory compliance.
Experimental Workflow
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated and clean set of tools (spatula, weighing paper, etc.).
-
Weigh the desired amount of the compound carefully to avoid generating dust.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Ensure the reaction vessel is appropriately sized and equipped with necessary attachments (e.g., condenser, stirring mechanism).
3. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform extractions and washes within the fume hood.
-
For purification steps like crystallization or chromatography, maintain proper ventilation and PPE.
4. Decontamination:
-
Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and any unreacted chemical, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste from the reaction and cleaning procedures in a separate, labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the logical flow of handling and disposal procedures for this compound.
Caption: Logical workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
